molecular formula C7H5BrN2 B1277943 2-Amino-4-bromobenzonitrile CAS No. 304858-65-9

2-Amino-4-bromobenzonitrile

Cat. No.: B1277943
CAS No.: 304858-65-9
M. Wt: 197.03 g/mol
InChI Key: PWJBXJQMHYIRKI-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBXJQMHYIRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432816
Record name 2-AMINO-4-BROMOBENZONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304858-65-9
Record name 2-AMINO-4-BROMOBENZONITRILE
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Record name 2-Amino-4-bromobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-bromobenzonitrile, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related isomers to provide a broader context and reasonable estimations.

Core Chemical Properties

This compound is an aromatic compound featuring an amine group and a nitrile group, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1]

Structural and General Information
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 304858-65-9[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)N)C#N[2]
Physical Properties

Regarding solubility, while specific data for this compound is unavailable, related compounds like 4-bromobenzonitrile are very slightly soluble in water but soluble in organic solvents such as alcohol and ether.[5] It is reasonable to expect similar solubility behavior for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not available in the public domain. Spectroscopic data for related isomers are presented below for comparative purposes.

Data TypeCompoundKey Features
¹H NMR 2-Amino-3-bromobenzonitrile (Predicted)(300.132 MHz, DMSO) δ 7.69 (dd, J=7.8, 1.4 Hz, 1H), 7.50 (dd, J=7.8, 1.4 Hz, 1H), 6.59 (t, J=7.8 Hz, 1H), 6.03 (bs, 2H)
¹³C NMR 4-BromobenzonitrileData available, but specific shifts not detailed in search results.
IR Spectroscopy 4-BromobenzonitrileData available, but specific peak assignments not detailed in search results.
Mass Spectrometry 4-BromobenzonitrileData available, but specific fragmentation patterns not detailed in search results.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of similar aminobenzonitriles. A common approach involves the reduction of a nitro group to an amine.

Generalized Synthesis of this compound

A potential synthetic pathway starts from 4-bromo-2-nitrobenzonitrile. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation.

Reaction:

4-bromo-2-nitrobenzonitrile + Reducing Agent → this compound

General Procedure (Reduction using SnCl₂):

  • Dissolve 4-bromo-2-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid to the reaction mixture, typically at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

G Generalized Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 4-Bromo-2-nitrobenzonitrile reduction Dissolve in Solvent Add SnCl2 / HCl start->reduction 1. Reactant neutralize Neutralize with Base reduction->neutralize 2. Reaction Mixture extract Extract with Organic Solvent neutralize->extract 3. Neutralized Mixture dry Dry and Concentrate extract->dry 4. Organic Layer purify Column Chromatography or Recrystallization dry->purify 5. Crude Product product This compound purify->product 6. Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

The presence of the amino and nitrile groups, along with the bromine atom, makes this compound a versatile building block. The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.[6][7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The bromine atom allows for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

Given its structural motifs, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the nitrile group is a known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The overall structure of this compound makes it a candidate for screening in drug discovery programs, particularly for targets where substituted aminobenzonitrile scaffolds have shown activity.

G Conceptual Role in Drug Discovery cluster_compound Core Scaffold cluster_synthesis Synthetic Diversification cluster_screening Biological Screening cluster_activity Potential Outcomes compound This compound synthesis Generation of Compound Library compound->synthesis Precursor screening High-Throughput Screening synthesis->screening Diverse Analogs hit Identification of 'Hit' Compounds screening->hit Bioactivity Data lead Lead Optimization hit->lead Structure-Activity Relationship candidate Drug Candidate lead->candidate Improved Potency & Properties

Caption: Conceptual workflow of this compound in a drug discovery context.

Safety and Handling

Specific safety data for this compound is limited. However, related aminobenzonitriles and brominated aromatic compounds should be handled with care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Disclaimer: This document is intended for informational purposes for a professional audience and is based on publicly available data. The absence of specific experimental data for this compound necessitates the use of data from related compounds for estimation, which should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 2-Amino-4-bromobenzonitrile (CAS 304858-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a substituted aromatic nitrile that serves as a key building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive nitrile group, an amino group, and a bromine atom on a benzene ring makes it a versatile precursor for the construction of various heterocyclic scaffolds of pharmaceutical interest. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, with a focus on its application as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 304858-65-9[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [2]
Physical Form Solid, white to light yellow powder or crystalline powder.[1][3]
Melting Point 163-166 °C[1]
Purity Typically ≥98% (HPLC)[1][3]
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere at room temperature.[4][5]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Synthesis of this compound

A common synthetic route to this compound is detailed below. This multi-step process typically starts from a more readily available substituted benzene derivative.

Experimental Protocol: Synthesis from 2-Amino-4-bromotoluene

This protocol describes a potential synthetic pathway.

Materials:

  • 2-Amino-4-bromotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hot plate

  • Reflux condenser

Procedure:

  • Bromination of the Methyl Group:

    • In a round-bottom flask, dissolve 2-Amino-4-bromotoluene in CCl₄.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-bromo-1-(bromomethyl)benzene.

  • Cyanation:

    • Dissolve the crude 2-amino-4-bromo-1-(bromomethyl)benzene in DMSO.

    • Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow A 2-Amino-4-bromotoluene B Bromination (NBS, AIBN, CCl4, Reflux) A->B Step 1 C 2-Amino-4-bromo-1-(bromomethyl)benzene B->C D Cyanation (NaCN, DMSO) C->D Step 2 E This compound D->E F Purification (Column Chromatography) E->F

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. One of the most significant applications is in the development of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[9]

IRAK4 Signaling Pathway

The inhibition of IRAK4 is a key strategy to modulate inflammatory responses. A simplified diagram of the IRAK4 signaling pathway is presented below.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation

Caption: Simplified IRAK4 signaling pathway leading to inflammation.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor Core

While specific protocols directly utilizing this compound for patented IRAK4 inhibitors are proprietary, the following is a representative, generalized protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold for IRAK4 inhibitors, for which aminobenzonitriles are key precursors.

Materials:

  • Substituted 3-aminopyrazole

  • Substituted β-ketoester or equivalent

  • Acetic acid or other suitable acid catalyst

  • Ethanol or other suitable solvent

  • Magnetic stirrer and hot plate

  • Reflux condenser

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask, dissolve the substituted 3-aminopyrazole and the substituted β-ketoester (1.0-1.2 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

    • Collect the solid by filtration and wash with a cold solvent.

    • If necessary, purify the product further by recrystallization or column chromatography on silica gel to yield the pyrazolo[1,5-a]pyrimidine core structure.

Pyrazolopyrimidine_Synthesis A Substituted 3-Aminopyrazole C Condensation (Acid Catalyst, Reflux) A->C B Substituted β-Ketoester B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E Purification D->E

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of complex heterocyclic molecules. Its role as a precursor to potent IRAK4 inhibitors highlights its significance in the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 2-Amino-4-bromobenzonitrile. While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information and presents comparative data from its isomers to offer valuable insights for its application in research and development, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Molecular Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with an amino group at the 2-position, a bromo group at the 4-position, and a nitrile group at the 1-position.

IdentifierValue
IUPAC Name This compound
Chemical Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
CAS Number 304858-65-9[1][2]
Canonical SMILES C1=CC(=C(C(=C1)Br)N)C#N
InChI Key RTIWACSVMFUEBF-UHFFFAOYSA-N

Physicochemical Properties

Property2-Amino-3-bromobenzonitrile4-Amino-2-bromobenzonitrile4-Amino-3-bromobenzonitrile
Boiling Point 289.5°C at 760 mmHg[3]355.5 ± 32.0 °C at 760 mmHgNot Available
Melting Point Not AvailableNot Available106-110 °C
Density 1.68 g/cm³[3]Not AvailableNot Available
Flash Point 128.9°C[3]Not AvailableNot Available
Refractive Index 1.652[3]Not AvailableNot Available

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. For reference, predicted data and experimental data for the closely related isomer, 2-Amino-4-chlorobenzonitrile, are provided. The presence of bromine in the target molecule would be expected to influence the chemical shifts and show a characteristic isotopic pattern in the mass spectrum.

Table 3: Comparative Spectroscopic Data

TechniqueThis compound (Predicted/Reference)2-Amino-4-chlorobenzonitrile (Experimental)[4]
¹H NMR (ppm) Aromatic and amine protons. Shifts will be influenced by the electronegativity and anisotropic effects of the bromine atom.Aromatic protons and amine protons.
¹³C NMR (ppm) Aromatic carbons, nitrile carbon, and the carbon bearing the bromine atom. The C-Br signal is expected to be significantly shifted.Aromatic carbons and nitrile carbon.
IR (cm⁻¹) C≡N stretch: ~2220N-H stretch: ~3400-3200C-Br stretch: ~600-500C≡N stretch: 2211N-H stretch: 3452, 3363C-Cl stretch: 782
Mass Spec (m/z) Molecular ion peak at ~196/198, with the characteristic ~1:1 isotopic pattern for bromine.Molecular ion peak at ~152/154, with the characteristic ~3:1 isotopic pattern for chlorine.

Synthesis and Reactivity

While a specific protocol for the synthesis of this compound was not found, its utility as a synthetic intermediate has been demonstrated.

Role in the Synthesis of Polysubstituted 4-Aminoquinolines

This compound serves as a key building block in the base-promoted, transition-metal-free synthesis of polysubstituted 4-aminoquinolines. This reaction proceeds via an aza-Michael addition followed by intramolecular annulation.

Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinolines

The following is a general experimental protocol adapted from the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles.

Materials:

  • Ynone (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (1.0 mmol).

  • Add 2.0 mL of anhydrous DMSO to the vial.

  • Stir the resulting reaction mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.

Logical Flow of the Synthesis of 4-Aminoquinolines

Synthesis_Flow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Ynone Ynone Aza_Michael Aza-Michael Addition Ynone->Aza_Michael Aminobenzonitrile This compound Aminobenzonitrile->Aza_Michael Base KOtBu in DMSO Base->Aza_Michael Base Promotion Annulation Intramolecular Annulation Aza_Michael->Annulation Intermediate Formation Aminoquinoline 4-Aminoquinoline Annulation->Aminoquinoline

Synthetic pathway for 4-aminoquinolines.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzonitrile scaffold is a valuable pharmacophore in medicinal chemistry. The presence of the ortho-amino and cyano groups facilitates cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.

While no specific biological activity has been reported for this compound, its structural similarity to other 2-aminobenzonitrile derivatives suggests its potential as a precursor for the synthesis of kinase inhibitors. For instance, the analogous 2-amino-4-fluorobenzonitrile is widely used in the development of kinase inhibitors for cancer therapy.[5] The bromo-substituent on this compound offers a handle for further functionalization through cross-coupling reactions, potentially leading to the generation of diverse compound libraries for drug screening. The synthesis of 4-aminoquinolines, as detailed above, is particularly relevant as the 4-aminoquinoline core is found in numerous antimalarial drugs.[6]

Conclusion

This compound is a readily available synthetic intermediate with significant potential in the construction of complex heterocyclic molecules. Although a comprehensive dataset of its physicochemical and spectroscopic properties is not currently available, the information on its isomers and its demonstrated reactivity provide a solid foundation for its use in synthetic and medicinal chemistry. Further research into the biological activities of derivatives of this compound is warranted, particularly in the context of kinase inhibitor and antimalarial drug discovery.

References

physical and chemical properties of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-bromobenzonitrile. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrN₂.[1][2] It is recognized as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
CAS Number 304858-65-9[1][2][3][4]
Molecular Formula C₇H₅BrN₂[1][2][3][4]
Molecular Weight 197.03 g/mol [1][2][4]
Appearance Solid[3]
Melting Point 163-166 °C[3]
Boiling Point 317.8 °C at 760 mmHg[5][6]
Density 1.7 g/cm³[6]
Flash Point 146 °C[5][6]
Refractive Index 1.652[5][6]
Table 2: Spectroscopic Data of this compound
TechniqueDataSource(s)
¹H NMR (500MHz, CDCl₃) δ: 4.47 (br. s, 2H, NH₂); 6.88 (dd, 1H, J=2.8, 8.2Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6)[7]
¹³C NMR (125.7 MHz, CDCl₃) δ: 95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2)[7]
IR (KBr) νmax/cm⁻¹ 3436, 3310 (NH₂), 3032 (Ar-H), 2920 (Aliphatic-H), 2246 (CN), 1610, 1512, 1418 (C=C)[7]

Experimental Protocols

General Synthetic Workflow for Substituted Benzonitriles

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification start Substituted Aniline diazotization Dissolve in conc. HCl Cool to 0-5 °C Add NaNO₂ solution start->diazotization diazonium Diazonium Salt Solution diazotization->diazonium sandmeyer Add to CuBr/HCl solution Stir for 2h at 0-20 °C diazonium->sandmeyer crude_product Crude Product Mixture sandmeyer->crude_product extraction Pour into ice water Extract with Ethyl Acetate crude_product->extraction washing Wash with NaHCO₃ (aq) and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Silica Gel Chromatography concentration->purification final_product Pure this compound purification->final_product

A general experimental workflow for the synthesis of bromo-substituted benzonitriles.
Purification by Recrystallization

A common method for the purification of crystalline organic solids is recrystallization. The choice of solvent is critical for successful purification.

Solvent Screening:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent will show low solubility.

  • Gently heat the test tubes. The compound should fully dissolve at the boiling point of the solvent.

  • Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Complete the crystallization by placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals in a vacuum oven.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. The presence of the amino, bromo, and nitrile functional groups allows for a variety of chemical transformations.

It is notably used as a reactant in the synthesis of polysubstituted 4-aminoquinolines.[8] This reaction typically proceeds via a base-promoted one-pot reaction with ynones, involving aza-Michael addition followed by intramolecular annulation.[8]

G reactant1 This compound reagents KOtBu, DMSO 100 °C, 1h reactant1->reagents reactant2 Ynone reactant2->reagents product Polysubstituted 4-Aminoquinoline reagents->product

Synthetic pathway to 4-aminoquinolines using this compound.

Furthermore, the bromo substituent makes this compound a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or alkyl groups at the 4-position, further expanding its synthetic utility in the construction of complex molecules for drug discovery.

References

A Technical Guide to the Solubility of 2-Amino-4-bromobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The quantitative solubility of 2-Amino-4-bromobenzonitrile should be experimentally determined and recorded. The following table provides a structured format for presenting this data, allowing for easy comparison across different organic solvents at various temperatures.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Isopropanol
Ethyl Acetate
Acetonitrile
Dichloromethane
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The determination of solubility is a fundamental aspect of characterizing a chemical compound. The following are detailed experimental protocols for two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1][2][3]

Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters or glass funnel with filter paper)

  • Evaporating dish or watch glass

  • Oven

  • Pipettes and volumetric flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[1]

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully filter the supernatant through a syringe filter or filter paper to remove all undissolved solid. It is crucial to maintain the temperature during filtration to avoid precipitation.

  • Determination of Solute Mass:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

    • Calculate the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the filtrate used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[4][5][6][7] It involves creating a calibration curve of absorbance versus concentration and then using the absorbance of a saturated solution to determine its concentration.

Materials and Apparatus:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.

  • Analysis of Saturated Solution:

    • Carefully take an aliquot of the clear, saturated filtrate and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Solvent and Temperature prep_sample Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep_sample equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sample->equilibration separation Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibration->separation analysis Analyze Saturated Filtrate separation->analysis method_choice Choose Analytical Method analysis->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectro UV-Vis Spectrophotometry method_choice->spectro Spectrophotometric evaporate Evaporate Solvent from Known Volume gravimetric->evaporate weigh Weigh Dry Residue evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav end_node End: Record Solubility Data calc_grav->end_node calibrate Prepare Calibration Curve spectro->calibrate measure_abs Dilute Filtrate & Measure Absorbance spectro->measure_abs calc_spec Calculate Concentration from Curve measure_abs->calc_spec calc_spec->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Physicochemical Characterization of 2-Amino-4-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and comparative spectroscopic data for 2-Amino-4-bromobenzonitrile. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public-domain literature, this guide utilizes data from its close structural analog, 2-Amino-4-chlorobenzonitrile, as a primary reference for spectroscopic characterization. Detailed experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Physicochemical Properties

This compound is a substituted aromatic nitrile with the following properties:

PropertyValueReference
CAS Number 304858-65-9[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]

Spectroscopic Data (Comparative)

Infrared (IR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amino)3400-3300 (asymmetric), 3330-3250 (symmetric)
C≡N Stretch (Nitrile)~2211
C-Cl Stretch~782
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450

Note: The C-Br stretch in this compound would be expected at a lower frequency than the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

¹H NMR (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.3 - 6.7m3HAromatic Protons
~4.5br s2HNH₂

¹³C NMR (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~150C-NH₂
~135-120Aromatic CH
~118C≡N
~115C-Cl
~100C-CN

Note: The chemical shifts for this compound are expected to be similar, with slight variations due to the different electronic effects of bromine compared to chlorine.

Mass Spectrometry (MS) Data

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3]

IonExpected m/z
[M]⁺ (with ⁷⁹Br)~196
[M+2]⁺ (with ⁸¹Br)~198

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

    • For ¹H NMR, the solvent should contain an internal standard like tetramethylsilane (TMS) at 0.03% v/v.[4]

    • Transfer the solution to a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.[4]

    • The acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[4]

    • Acquire 16 to 64 scans.[4]

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled ¹³C experiment.

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.[4]

    • The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[4]

    • Acquire 1024 to 4096 scans.[4]

  • Data Processing :

    • Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra.[4]

    • Perform Fourier transformation, followed by phase and baseline correction.[4]

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the KBr pellet holder without the sample.

    • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction :

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization :

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection :

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum. The presence of a bromine atom will be indicated by the characteristic M+2 isotopic peak.[3]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KbrPellet Prepare KBr Pellet Sample->KbrPellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KbrPellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular_Structure_Correlation cluster_structure This compound Structure cluster_spectroscopy Key Spectroscopic Correlations C7H5BrN2 C₇H₅BrN₂ NH2 NH₂ Group (IR: ~3400-3250 cm⁻¹) (¹H NMR: ~4.5 ppm) C7H5BrN2->NH2 correlates to CN C≡N Group (IR: ~2211 cm⁻¹) (¹³C NMR: ~118 ppm) C7H5BrN2->CN correlates to Aromatic Aromatic Ring (¹H NMR: 7.3-6.7 ppm) (¹³C NMR: 135-120 ppm) C7H5BrN2->Aromatic correlates to Br Bromine Atom (MS: M⁺/M+2 peaks) C7H5BrN2->Br correlates to

Caption: Key structural features and their expected spectroscopic signatures.

References

In-Depth Technical Guide to the Safety of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Amino-4-bromobenzonitrile (CAS No. 304858-65-9), a key building block in pharmaceutical and chemical research. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅BrN₂.[1][2] It is important to understand its physical characteristics to ensure proper handling and storage.

PropertyValueReference
CAS Number 304858-65-9[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [3]
Physical Form Solid[3][4]
Purity ≥98%[3]
Melting Point 163-166°C[4]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Toxicological Information and Hazard Classification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

(Data sourced from Fluorochem Safety Data Sheet)[1]

Signal Word: Warning[1][3]

GHS Pictograms: [1][3]

  • GHS07: Exclamation Mark

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not explicitly provided in the reviewed safety data sheets. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such characterizations. For instance:

  • Melting Point: Determined using methods such as OECD Guideline 102 (Melting Point/Melting Range).

  • Acute Oral Toxicity: Generally determined following protocols like OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Skin Irritation: Assessed using methods outlined in OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation: Determined according to OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers requiring precise experimental details should refer to the specific guidelines under which the substance was tested, if available from the supplier.

Safety and Handling Procedures

The following diagram outlines the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Safety_Handling_Workflow cluster_0 Hazard Identification & Assessment cluster_1 Control Measures & Personal Protection cluster_2 Safe Handling & Storage cluster_3 Emergency Procedures Hazard_ID Identify Hazards: - Harmful if swallowed, inhaled, or in contact with skin - Causes skin and serious eye irritation - May cause respiratory irritation Risk_Assessment Assess Risks: - Route of exposure (inhalation, ingestion, skin contact) - Duration and frequency of handling Hazard_ID->Risk_Assessment Engineering_Controls Engineering Controls: - Use in a well-ventilated area - Fume hood recommended Risk_Assessment->Engineering_Controls PPE Personal Protective Equipment (PPE): - Protective gloves (e.g., nitrile) - Safety glasses with side-shields or goggles - Lab coat Engineering_Controls->PPE Handling Safe Handling Practices: - Avoid breathing dust - Avoid contact with skin and eyes - Wash hands thoroughly after handling PPE->Handling Storage Proper Storage: - Keep container tightly closed - Store in a dark, cool, dry place with inert atmosphere Handling->Storage Spill Spill Response: - Evacuate area - Wear appropriate PPE - Absorb spill with inert material and place in a suitable container for disposal Handling->Spill First_Aid First Aid Measures: - Inhalation: Move to fresh air - Skin Contact: Wash with plenty of water - Eye Contact: Rinse cautiously with water for several minutes - Ingestion: Call a poison center or doctor Handling->First_Aid Fire Fire Fighting: - Use dry chemical, CO2, or alcohol-resistant foam - Wear self-contained breathing apparatus Handling->Fire

References

Commercial Availability and Synthetic Utility of 2-Amino-4-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a nitrile, and a bromine atom, provides multiple reactive sites for diverse chemical transformations. This guide details the commercial availability of this compound, its key physicochemical properties, and provides an in-depth look at its application in the synthesis of complex heterocyclic scaffolds, underscoring its value as a key intermediate in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 304858-65-9) is readily available from a variety of chemical suppliers.[1][2][3] Purity levels are typically offered at a minimum of 98%.[1] The compound is generally supplied as a solid for research and development purposes. It is important to note that this chemical is intended for professional laboratory, manufacturing, or industrial use only and not for medical or consumer applications.[1]

Table 1: Representative Commercial Suppliers
SupplierPurityAdditional Information
Santa Cruz BiotechnologyInquireResearch Use Only[2]
CP Lab Safetymin 98%Listed as a Protein Degrader Building Block[1]
PubChem-Aggregated supplier information available[3]
Thermo Scientific Chemicals95%Formerly part of the Alfa Aesar portfolio[4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound.

Table 2: Physicochemical Properties
PropertyValueSource
CAS Number 304858-65-9[1][2][3]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [1][2]
Appearance White to yellow powder or crystals-
Purity ≥98% (typical)[1]
Storage Room temperature, in a dry, dark, and ventilated place[1]
Table 3: Safety and Hazard Information Summary
Hazard StatementPrecautionary Statement
May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

Synthetic Applications and Experimental Protocols

The strategic placement of the amino, bromo, and nitrile functionalities makes this compound a valuable precursor for a range of chemical reactions, particularly in the construction of heterocyclic systems. The ortho-amino and cyano groups are perfectly positioned for efficient cyclization reactions to form fused ring systems, a common motif in biologically active molecules.[5] The bromo substituent serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of further molecular complexity.[6]

Experimental Protocol: Synthesis of Substituted 4-Aminoquinolines

The following is a representative experimental protocol for the synthesis of polysubstituted 4-aminoquinolines using this compound, based on a base-promoted, transition-metal-free reaction with ynones.[7]

Reaction Scheme:

G reagents Ynone + this compound conditions KOtBu, DMSO 100°C, 1h reagents->conditions product Polysubstituted 4-Aminoquinoline conditions->product

Figure 1. General reaction scheme for 4-aminoquinoline synthesis.

Materials:

  • Ynone (0.5 mmol)

  • This compound (0.6 mmol)

  • Anhydrous potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh) for column chromatography

Procedure:

  • To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (1.0 mmol).[7]

  • Add 2.0 mL of anhydrous DMSO to the reaction vial.[7]

  • Stir the resulting mixture at 100°C for 1 hour.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting materials), pour the reaction mixture into water.[7]

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[7]

  • Combine the organic layers and wash with a saturated brine solution.[7]

  • Dry the organic layer over anhydrous Na₂SO₄.[7]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: hexane-ethyl acetate, 70/30) to yield the desired 4-aminoquinoline product.[7]

This protocol demonstrates the utility of this compound in a one-pot reaction to generate complex heterocyclic structures in good to excellent yields without the need for a transition-metal catalyst.[7]

Application in PROTAC Development

This compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The structure of this compound allows it to serve as a versatile scaffold or intermediate in the synthesis of the "warhead" component of a PROTAC, which is the ligand that binds to the protein of interest. The amino and bromo groups can be functionalized to build more complex structures that can be linked to an E3 ligase-binding moiety.

Logical Workflow: PROTAC Synthesis Employing a this compound-derived Scaffold

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC, where a key intermediate is derived from this compound.

PROTAC_Workflow cluster_warhead Warhead Synthesis cluster_linker_e3 PROTAC Assembly A This compound B Functionalization via Cross-Coupling (e.g., Suzuki) A->B C Further Elaboration/ Linker Attachment Site Synthesis B->C D Warhead with Linker Attachment Point C->D F Coupling Reaction D->F E E3 Ligase Ligand with Linker E->F G Final PROTAC Molecule F->G

Figure 2. Conceptual workflow for PROTAC synthesis.

This workflow highlights the modular nature of PROTAC synthesis.[8] An intermediate derived from this compound through reactions like Suzuki coupling can be further modified to create a "warhead." This warhead, containing a suitable attachment point, is then coupled with a linker attached to an E3 ligase ligand (such as derivatives of thalidomide or VHL ligands) to form the final PROTAC molecule.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for a wide range of synthetic transformations, providing a straightforward entry into complex molecular architectures, particularly substituted quinolines and other heterocyclic systems. Furthermore, its designation as a protein degrader building block highlights its emerging importance in the development of novel therapeutic modalities such as PROTACs. The experimental protocols and synthetic strategies outlined in this guide demonstrate the significant potential of this compound as a key intermediate in the synthesis of biologically active compounds.

References

The Role of 2-Amino-4-bromobenzonitrile in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-bromobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring an amino group, a nitrile group, and a bromine atom on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The ortho-positioning of the amino and nitrile groups is particularly advantageous for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The bromine atom provides a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the synthesis of heterocycles and its role in palladium-catalyzed cross-coupling reactions, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Synthetic Applications

The unique arrangement of functional groups in this compound makes it an ideal precursor for a range of valuable chemical transformations. Its primary applications lie in the construction of nitrogen-containing heterocycles and as a substrate in carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Nitrogen-Containing Heterocycles

The proximate amino and nitrile groups can participate in cyclization and annulation reactions to form fused heterocyclic structures, which are core motifs in medicinal chemistry.[1]

a) Synthesis of Quinolines

This compound serves as a key substrate for the synthesis of polysubstituted 4-aminoquinolines. A transition-metal-free, base-promoted reaction with ynones proceeds via a sequential aza-Michael addition and intramolecular annulation.[2] This methodology provides a straightforward route to functionalized quinoline derivatives.

b) Synthesis of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active molecules.[3] 2-Aminobenzonitriles are common precursors for these scaffolds.[4] Palladium-catalyzed cascade or three-component reactions involving 2-aminobenzonitriles, aldehydes, and boronic acids provide an efficient pathway to 4-arylquinazolines.[3][5]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring acts as an excellent leaving group, making this compound a suitable electrophile for various palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. Using this compound (or its iodo-analogue) with various arylboronic acids allows for the synthesis of 2-amino-4-arylbenzonitriles.[6][7] These biaryl products are valuable intermediates for creating more complex molecules, including kinase inhibitors.[6] The reaction is valued for its mild conditions and tolerance of diverse functional groups.[7]

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While direct examples with this compound are less common in the provided literature, the reaction is a standard method for the amination of aryl halides.[8][9] This reaction could be applied to introduce various amino substituents at the 4-position, further diversifying the molecular scaffolds derived from this building block.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and related substrates.

Table 1: Synthesis of 4-Aminoquinolines

Entry 2-Aminobenzonitrile Substrate Ynone Substrate Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 This compound 1,3-Diphenylprop-2-yn-1-one KOtBu DMSO 100 1 78 [2]

| 2 | 2-Amino-3,5-dibromobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO | 100 | 1 | 74 |[2] |

Table 2: Three-Component Synthesis of 4-Arylquinazolines

Entry Aldehyde Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Reference
1 Benzaldehyde Phenylboronic acid Pd(OAc)₂ (5) Xantphos (10) K₂CO₃ DMF 120 12 [3]
2 4-Cl-Benzaldehyde Phenylboronic acid Pd(OAc)₂ (5) Xantphos (10) K₂CO₃ DMF 120 12 [3]

| 3 | 4-MeO-Benzaldehyde| 4-F-Phenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 12 |[3] |

Note: Yields for this specific reaction were described as "good to excellent" but not quantified in the source material.

Table 3: Suzuki-Miyaura Coupling of 2-Amino-4-halopyridines/benzonitriles

Entry Halide Substrate Boronic Acid Catalyst Base Solvent System Yield (%) Reference
1 2-Amino-4-bromopyridine Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 95 [7]
2 2-Amino-4-bromopyridine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 92 [7]

| 3 | 2-Amino-4-iodobenzonitrile | Arylboronic acids | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ | Dioxane/H₂O | N/A |[6] |

Note: Specific yields for 2-Amino-4-iodobenzonitrile were not provided in the general protocol.

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound and its analogs are provided below.

Protocol 1: Synthesis of 4-Aminoquinolines via Aza-Michael Addition/Annulation

This protocol is adapted from the general procedure for the synthesis of polysubstituted 4-aminoquinolines.[2]

Materials:

  • This compound

  • Ynone (e.g., 1,3-diphenylprop-2-yn-1-one)

  • Anhydrous Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried reaction vial, combine the ynone (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and anhydrous KOtBu (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (2.0 mL) to the vial.

  • Stir the resulting reaction mixture at 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel (e.g., hexane-ethyl acetate, 8:2) to yield the desired 4-aminoquinoline product.[2]

G reagents Combine Reagents (2-Aminobenzonitrile, Ynone, KOtBu) dissolve Add Anhydrous DMSO reagents->dissolve react Heat and Stir (100°C, 1h) dissolve->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Water, Ethyl Acetate Extraction) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Product (4-Aminoquinoline) purify->product

Caption: Experimental workflow for 4-aminoquinoline synthesis.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

This protocol is based on the synthesis of 4-arylquinazolines from 2-aminobenzonitrile derivatives.[3]

Materials:

  • This compound (or related derivative) (1.0 mmol)

  • Substituted aldehyde (1.2 mmol)

  • Substituted arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Xantphos (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction tube, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-arylquinazoline.[3]

G cluster_reagents Reactants cluster_catalyst Catalytic System A 2-Aminobenzonitrile Reaction One-Pot Reaction (DMF, 120°C, 12h) A->Reaction B Aldehyde B->Reaction C Arylboronic Acid C->Reaction D Pd(OAc)₂ / Xantphos D->Reaction E K₂CO₃ (Base) E->Reaction Product 4-Arylquinazoline Reaction->Product

Caption: Logical flow of the three-component quinazoline synthesis.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide like this compound.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for the required time (typically 4-16 hours), monitoring progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-amino-4-arylbenzonitrile.[7]

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil Oxidative Addition pdiil2 [Ar-Pd(II)-Ar' L₂]⁺ pdiil->pdiil2 Transmetalation pdiil2->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiil2->product start Ar-X (this compound) start->pdiil boronic Ar'-B(OH)₂ boronic->pdiil2 base Base base->pdiil2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for generating molecular diversity. Its role as a precursor to important heterocyclic scaffolds like quinolines and quinazolines, coupled with its utility in robust palladium-catalyzed cross-coupling reactions, cements its importance for professionals in drug discovery and medicinal chemistry. The protocols and data presented in this guide highlight its utility and provide a solid foundation for its application in the synthesis of novel and complex organic molecules.

References

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2-Amino-4-bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile molecule, 2-amino-4-bromobenzonitrile, has emerged as a crucial building block in the development of novel therapeutic agents and functional materials. Its unique trifunctional nature, featuring an amino group, a cyano group, and a bromine atom on a benzene ring, provides a powerful platform for a diverse range of chemical modifications. This technical guide delves into the core applications of this compound derivatives, summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and experimental workflows.

Medicinal Chemistry: A Scaffold for Anticancer and Antimicrobial Agents

Derivatives of this compound have shown significant promise in medicinal chemistry, primarily as precursors to heterocyclic compounds with potent biological activities. The ability to functionalize the core structure through various chemical reactions allows for the generation of extensive libraries of compounds for drug discovery.

Anticancer Applications: Targeting Key Signaling Pathways

One of the most explored applications of this compound derivatives is in the synthesis of quinazoline and 4-aminoquinoline-based anticancer agents. These scaffolds are known to interact with various protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Derivatives of this compound can be elaborated into molecules that inhibit key kinases in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 6-bromoquinazoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5b MCF-7 (Breast)0.53[1]
5b SW480 (Colon)1.95[1]
PRP7A6 S. aureus12.5[2]
PRP7A8 S. aureus12.5[2]
PRP7A11 S. aureus12.5[2]
PRP7A6 B. subtilis25[2]
PRP7A8 B. subtilis25[2]
PRP7A11 B. subtilis50[2]
PRP7A6 E. coli25[2]
PRP7A8 E. coli25[2]
PRP7A11 E. coli50[2]
PRP7A6 P. aeruginosa50[2]
PRP7A8 P. aeruginosa12.5[2]
PRP7A11 P. aeruginosa25[2]
PRP7A6 C. albicans50[2]
PRP7A8 C. albicans25[2]
PRP7A11 C. albicans50[2]
Antimicrobial Applications

The versatile scaffold of this compound can also be utilized to synthesize compounds with significant antimicrobial properties. The resulting quinazoline derivatives have been shown to be effective against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-bromoquinazoline derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2 Staphylococcus aureus10-16 (Zone of Inhibition in mm)[3][4]
Compound 2 Bacillus species10-16 (Zone of Inhibition in mm)[3][4]
Compound 2 Pseudomonas aeruginosa10-16 (Zone of Inhibition in mm)[3][4]
Compound 2 Escherichia coli10-16 (Zone of Inhibition in mm)[3][4]
Compound 2 Klebsiella pneumonia10-16 (Zone of Inhibition in mm)[3][4]
VMA-10-10 Staphylococcus aureus128[5]
VMA-17-01 Staphylococcus aureus32[5]
VMA-13-05 Staphylococcus aureus128[5]
VMA-17-04 Staphylococcus aureus16[5]

Synthetic Applications: A Versatile Intermediate

This compound serves as a key intermediate for the synthesis of a wide array of complex organic molecules. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the amino and cyano groups can participate in various cyclization and functional group transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position, leading to the synthesis of 2-amino-4-arylbenzonitriles. These products are valuable precursors for more complex heterocyclic systems.

Suzuki_Coupling_Workflow Start Start: This compound & Arylboronic Acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent Start->Reaction Workup Work-up - Extraction - Washing Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product End: 2-Amino-4-arylbenzonitrile Purification->Product

Experimental Workflow for Suzuki-Miyaura Coupling

Quantitative Data: Suzuki-Miyaura Coupling Reaction Yields

The following table provides representative yields for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with various arylboronic acids, which can serve as a reference for the expected yields with this compound.

EntryAryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
14-bromobenzonitrilePhenylboronic acidPd-bpydc-NdK2CO3H2O93[6]
24-bromobenzonitrile4-formylphenylboronic acidNot specifiedNot specifiedNot specified97[6]
3BromobenzenePhenylboronic acid2aKOHH2O/2-propanol80[7]
4BromobenzenePhenylboronic acid2bKOHH2O/2-propanol71[7]
5BromobenzenePhenylboronic acid2cKOHH2O/2-propanol78[7]
6BromobenzenePhenylboronic acid3bKOHH2O/2-propanol90[7]
Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone derivatives. Various synthetic strategies, often involving copper or palladium catalysis, can be employed to construct the quinazolinone ring system.

Materials Science: Building Blocks for Functional Dyes

The electron-donating amino group and the electron-withdrawing cyano group in the this compound scaffold make it an attractive building block for the synthesis of "push-pull" dyes. These dyes often exhibit interesting photophysical properties, such as solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This property makes them suitable for applications as fluorescent probes and sensors.

Quantitative Data: Photophysical Properties of a Representative BODIPY Dye

While specific data for dyes directly derived from this compound is limited in the readily available literature, the following table provides photophysical data for a related amine-reactive BODIPY dye, which illustrates the types of properties that can be expected.

SolventAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
Chloroform5315420.73[8]
Dichloromethane5305420.69[8]
Tetrahydrofuran5285420.61[8]
Ethyl acetate5265410.58[8]
Acetonitrile5255420.44[8]
Dimethylformamide5325520.45[8]
Dimethyl sulfoxide5325520.32[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[3][4][9]

Materials:

  • 5-bromoanthranilic acid

  • Pyridine

  • o-aminobenzoyl chloride

  • Hydrazine hydrate

Procedure:

  • Dissolve 5-bromoanthranilic acid in 100 mL of pyridine in a round-bottom flask.

  • Add o-aminobenzoyl chloride to the solution and stir at room temperature for 30 minutes.

  • Reflux the reaction mixture with 75 mL of hydrazine hydrate for 3 hours at 120-130 °C.

  • Allow the reaction mixture to cool to room temperature.

  • The product, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, will precipitate out of the solution.

  • Collect the product by filtration, wash with a suitable solvent, and dry.

General Procedure for Suzuki-Miyaura Cross-Coupling[10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylbenzonitrile.

MTT Assay for Anticancer Activity[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Treatment Treat cells with This compound derivative Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Solubilize Formazan Crystals Incubation2->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance Analysis End: Calculate IC50 Absorbance->Analysis

Experimental Workflow for the MTT Assay

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The ability to readily functionalize this scaffold allows for the creation of diverse molecular architectures with a wide range of biological activities and photophysical properties. Further exploration of this privileged structure is likely to lead to the discovery of new and improved therapeutic agents and functional materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Aminoquinolines from 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of substituted 4-aminoquinolines, a critical scaffold in medicinal chemistry, starting from 2-Amino-4-bromobenzonitrile. The primary method detailed is a transition-metal-free, base-promoted one-pot reaction with ynones. An alternative two-step approach is also discussed. These protocols are intended to guide researchers in the synthesis of novel 4-aminoquinoline derivatives for applications in drug discovery and development, particularly in the fields of antimalarial, anticancer, and anti-inflammatory research.

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Notably, this structural motif is found in well-known antimalarial drugs such as chloroquine and amodiaquine.[4] The spread of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, with many successful examples emerging from modifications of the 4-aminoquinoline structure.[4] Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and leishmanicidal effects.[1][3] Their diverse therapeutic potential makes the development of efficient and versatile synthetic routes to novel 4-aminoquinoline analogues a significant area of research.

This application note focuses on the synthesis of 4-aminoquinolines utilizing this compound as a readily available starting material. The presence of the bromine atom at the 7-position of the resulting quinoline ring offers a valuable handle for further structural diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Synthetic Methodologies

Two primary synthetic strategies for the preparation of 4-aminoquinolines from this compound are presented below.

2.1. Primary Protocol: Base-Promoted Annulation of Ynones with this compound

This one-pot, transition-metal-free method provides an efficient route to polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation.[5][6]

Experimental Protocol:

Materials:

  • This compound

  • Substituted ynone (e.g., 1,3-diphenylprop-2-yn-1-one)

  • Anhydrous Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and anhydrous potassium tert-butoxide (1.0 mmol, 2.0 equiv.).

  • Add 2.0 mL of anhydrous DMSO to the reaction vial.

  • Stir the resulting reaction mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting materials), pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired polysubstituted 4-aminoquinoline.

Quantitative Data:

Starting Material (2-aminobenzonitrile)YnoneProductYield (%)
This compound1,3-diphenylprop-2-yn-1-one7-Bromo-4-amino-2,3-diphenylquinoline78

Table 1: Reported yield for the synthesis of a 4-aminoquinoline derivative from this compound.[6]

Expected Characterization Data (for 7-Bromo-4-amino-2,3-diphenylquinoline):

  • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino protons (NH₂) would likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Aromatic carbons would appear in the range of δ 110-150 ppm. The carbon bearing the amino group (C4) and the carbons of the quinoline ring would have characteristic shifts.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peaks corresponding to the isotopic pattern of bromine.

2.2. Alternative Protocol: Two-Step Synthesis via Imine Formation and Intramolecular Cyclization

This method involves the initial formation of an imine from 2-aminobenzonitrile and a ketone or aldehyde, followed by a base-mediated intramolecular cyclization to yield the 4-aminoquinoline.[4][7]

Experimental Protocol:

Step 1: Imine Formation

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and a ketone or aldehyde (1.2 equiv) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude imine if necessary.

Step 2: Intramolecular Cyclization

  • Dissolve the imine from Step 1 in a suitable anhydrous solvent (e.g., THF or DMSO).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK), at 0°C.

  • Allow the reaction to stir and warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data:

Yields for this two-step process are generally reported to be good to excellent.[7]

Starting Material (2-aminobenzonitrile)Ketone/AldehydeProductOverall Yield (%)
This compoundAcetone7-Bromo-4-amino-2-methylquinolineNot specifically reported, but expected to be in the range of 75-85% based on similar reactions.

Table 2: Expected yield for the two-step synthesis of a 4-aminoquinoline derivative.

Visualizations

Diagram 1: Synthetic Workflow for Base-Promoted Annulation

G start Start Materials: This compound Ynone KOtBu reaction Reaction: DMSO, 100°C, 1h start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Polysubstituted 4-Aminoquinoline purification->product

Caption: One-pot synthesis of 4-aminoquinolines.

Diagram 2: Proposed Reaction Mechanism for Base-Promoted Annulation

G cluster_0 Reaction Steps 2_aminobenzonitrile This compound deprotonation Deprotonation of Amine (KOtBu) 2_aminobenzonitrile->deprotonation ynone Ynone aza_michael Aza-Michael Addition ynone->aza_michael deprotonation->aza_michael cyclization Intramolecular C-Cyclization aza_michael->cyclization aromatization Aromatization cyclization->aromatization product 4-Aminoquinoline aromatization->product

Caption: Key steps in the annulation reaction.

Applications in Drug Development

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic heme, ultimately killing the parasite.

The synthesized 7-bromo-4-aminoquinolines are ideal precursors for the creation of compound libraries for high-throughput screening. The bromine atom can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This enables a systematic exploration of the structure-activity relationship to optimize potency and selectivity against various biological targets.

Diagram 3: Drug Development Workflow

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization synthesis Synthesis of 7-Bromo-4-aminoquinoline diversification Cross-Coupling Reactions (Suzuki, Heck, etc.) synthesis->diversification library Compound Library diversification->library screening High-Throughput Screening (e.g., Antimalarial Assay) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt preclinical preclinical lead_opt->preclinical Preclinical Studies

Caption: From synthesis to lead optimization.

Conclusion

The protocols outlined in this document provide researchers with reliable methods for the synthesis of 7-bromo-4-aminoquinolines from this compound. The one-pot reaction with ynones is particularly attractive due to its operational simplicity and good yields. The resulting brominated quinolines are versatile intermediates for the development of novel therapeutic agents. The rich biological activity profile of the 4-aminoquinoline scaffold ensures that new derivatives will continue to be of high interest in the field of drug discovery.

References

Application Notes and Protocols for Suzuki Coupling with 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester derivative.[3] The resulting biaryl scaffolds are of significant interest in medicinal chemistry and drug development, as they are prevalent in a wide range of biologically active compounds.[2][4]

This document provides a detailed protocol for the Suzuki coupling of 2-amino-4-bromobenzonitrile with various arylboronic acids. The 2-amino-4-arylbenzonitrile core is a valuable precursor for the synthesis of diverse molecular libraries for screening and lead optimization, particularly in the development of kinase inhibitors and other targeted therapies.[5] The protocol herein is designed as a robust starting point, which can be optimized for specific substrates and scales.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an arylboronic acid with this compound, where the latter acts as the organobromide electrophile. The reaction is catalyzed by a palladium complex in the presence of a base.

G cluster_reactants Reactants cluster_products Product A This compound plus1 + B Arylboronic Acid (R-B(OH)₂) catalyst Pd Catalyst, Base Solvent, Heat B->catalyst C 2-Amino-4-arylbenzonitrile catalyst->C

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.

Materials and Equipment:

  • Substrates: this compound, various arylboronic acids

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane (or 2-Methyltetrahydrofuran) and degassed deionized water

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, oil bath, condenser, standard laboratory glassware for workup and purification, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system, for example, 8 mL of 1,4-dioxane and 2 mL of water, via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The yield of the Suzuki coupling is dependent on the electronic and steric properties of the arylboronic acid partner. The following table summarizes representative yields for the coupling of this compound with a selection of arylboronic acids under optimized conditions.

EntryArylboronic Acid (R-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid2-Amino-4-phenylbenzonitrile85-95
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)benzonitrile88-97
34-Methylphenylboronic acid2-Amino-4-(4-methylphenyl)benzonitrile90-98[6]
43-Fluorophenylboronic acid2-Amino-4-(3-fluorophenyl)benzonitrile80-90
54-Cyanophenylboronic acid4'-Amino-3'-cyano-[1,1'-biphenyl]-4-carbonitrile60-75[6]
62-Thienylboronic acid2-Amino-4-(thiophen-2-yl)benzonitrile75-85

Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Suzuki coupling protocol.

G start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react Heat and Stir (e.g., 90-100 °C, 4-16h) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Cool, Dilute, and Extract monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex oa Oxidative Addition oa->pd2_complex pd2_biaryl Ar-Pd(II)L₂(R) pd2_complex->pd2_biaryl trans Transmetalation trans->pd2_biaryl pd2_biaryl->pd0 re Reductive Elimination pd2_biaryl->re product Ar-R (Product) re->product aryl_halide Ar-Br (this compound) aryl_halide->oa boronic_acid R-B(OH)₂ + Base boronic_acid->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Amino-4-bromobenzonitrile, a versatile building block in medicinal chemistry.

The reaction involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4][5] The selection of these components is critical for achieving high yields and selectivity, particularly given the electronic properties and potential for side reactions of the substituted benzonitrile substrate.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired N-substituted 2-amino-4-aminobenzonitrile product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[3][6]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of various aryl bromides, providing a predictive framework for the reaction of this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCommon Reagents/ConditionsTypical Concentration/LoadingNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(OAc)₂ is a common Pd(II) source, while Pd₂(dba)₃ is a stable Pd(0) source.[7]
Ligand XPhos, BINAP, Xantphos, dppf1.2-10 mol%The choice of ligand is crucial and often substrate-dependent.[8][9]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄1.4-2.5 equivalentsStrong, non-nucleophilic bases are generally required.[8]
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous conditions are essential for optimal results.[1][7]
Temperature 80 - 110 °C-Reaction temperature may require optimization for specific substrates.[1]
Reaction Time 2 - 24 hours-Monitored by TLC, LC-MS, or GC-MS.[1][7]

Table 2: Exemplary Conditions for the Amination of Bromo-Aryl Substrates

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)0.17>95[8]
4-BromothiazolePiperidineGPhos-Pd-G3 (0.75)-NaOTMS (1.05)THF503High[10]
4-(pyridin-3-yl)pyrimidin-2-amineAryl BromidePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux827-82[9]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110--[1]

Experimental Protocols

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amine coupling partners.

Materials
  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

General Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired N-substituted-2-amino-4-aminobenzonitrile.

Visualizations

To aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pdii_aryl Ar-Pd(II)(L_n)-Br pd0->pdii_aryl Oxidative Addition (Ar-Br) pdii_amine [Ar-Pd(II)(L_n)(R₂NH)]⁺Br⁻ pdii_aryl->pdii_amine Amine Coordination (R₂NH) pdii_amido Ar-Pd(II)(L_n)-NR₂ pdii_amine->pdii_amido Deprotonation (Base) pdii_amido->pd0 product Ar-NR₂ pdii_amido->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add this compound, Amine, Base, Pd Catalyst, Ligand to Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine, Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives Using 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-bromoquinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential, utilizing 2-Amino-4-bromobenzonitrile as a key starting material. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the preparation of these potentially bioactive molecules.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a bromine atom at the 6-position of the quinazoline ring has been a strategic approach in the development of potent pharmacological agents, particularly in oncology. This compound is a versatile and readily available building block for the synthesis of these valuable scaffolds. The methodologies presented herein focus on efficient and practical synthetic routes to 6-bromoquinazoline derivatives. These compounds have garnered considerable interest due to their demonstrated anticancer and antimicrobial activities, often attributed to the inhibition of key signaling pathways.

Synthetic Approaches

Several synthetic strategies can be employed for the construction of the quinazoline scaffold from this compound. These methods offer access to a variety of substituted quinazoline derivatives, including quinazolinones and aminoquinazolines.

Acid-Mediated Annulation with Cyanamides

A highly efficient method for the synthesis of 2-amino-6-bromo-4-iminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of this compound with N-substituted cyanamides. This one-pot reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization. This approach is analogous to the synthesis of 6-iodoquinazoline derivatives from the corresponding 2-Amino-4-iodobenzonitrile.

Tandem Transformation Using Alcohols

A sustainable protocol for the synthesis of 6-bromoquinazolinone derivatives involves a tandem reaction of this compound with alcohols in the presence of a suitable catalyst. This method utilizes an alcohol-water system and has been shown to be effective for a variety of 2-aminobenzonitriles, producing good to excellent yields of the corresponding quinazolinones. For instance, cobalt and ruthenium complexes have been employed as catalysts in these transformations.[1][2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology can be applied to the synthesis of quinazolines and quinazolinones from 2-aminobenzonitrile precursors.[3] The use of microwave irradiation can significantly shorten reaction times compared to conventional heating methods, making it an attractive approach for the rapid generation of compound libraries for screening purposes.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of 6-bromoquinazoline derivatives.

Table 1: Synthesis of 6-Bromoquinazoline Derivatives

EntryReactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
1N-BenzylcyanamideHCl (4 M in 1,4-dioxane)1,4-Dioxane10012N-Benzyl-6-bromo-4-(benzylamino)quinazolin-2-amineNot Reported
2MethanolRu(II) complexWater120246-Bromo-2-methylquinazolin-4(3H)-oneGood to Excellent
3Benzyl alcoholCo(OAc)₂·4H₂O / PP₃Water130246-Bromo-2-phenylquinazolin-4(3H)-oneGood to Excellent

Note: Yields for entries 2 and 3 are generalized from similar reactions with other 2-aminobenzonitriles as specific data for the 4-bromo derivative was not available in the cited literature.[1][2]

Table 2: Cytotoxic Activity of 6-Bromoquinazoline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)
5a MCF-7 (Breast Cancer)15.85 ± 3.32
SW480 (Colon Cancer)17.85 ± 0.92
5b MCF-7 (Breast Cancer)0.53 ± 0.12
SW480 (Colon Cancer)1.95 ± 0.45
Cisplatin MCF-7 (Breast Cancer)10.20 ± 1.50
SW480 (Colon Cancer)8.50 ± 1.20
Erlotinib MCF-7 (Breast Cancer)> 30
SW480 (Colon Cancer)> 30

Data extracted from a study on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (5a) and a related derivative (5b).

Experimental Protocols

The following are detailed protocols for the synthesis of 6-bromoquinazoline derivatives.

Protocol 1: Synthesis of N-Benzyl-6-bromo-4-(benzylamino)quinazolin-2-amine (Representative Example of Acid-Mediated Annulation)

This protocol is adapted from the general procedure for the synthesis of 2-amino-4-iminoquinazolines.

Materials:

  • This compound

  • N-Benzylcyanamide

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-6-bromo-4-(benzylamino)quinazolin-2-amine.

Characterization Data: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Protocol 2: General Procedure for the Tandem Synthesis of 6-Bromoquinazolinones using Alcohols

This protocol is a general representation based on cobalt-catalyzed transformations of 2-aminobenzonitriles.

Materials:

  • This compound

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Tris(2-(diphenylphosphino)ethyl)phosphine (PP₃) ligand

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 mmol), the desired alcohol (10.0 mmol), cobalt(II) acetate tetrahydrate (5 mol%), and the PP₃ ligand (5 mol%) in water (5 mL).

  • Heat the reaction mixture at 130 °C for 24 hours with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 6-bromoquinazolinone derivative.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and key signaling pathways associated with the biological activity of 6-bromoquinazoline derivatives.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis cluster_product Final Product A This compound C One-Pot Cyclization/ Tandem Reaction A->C B N-Substituted Cyanamide / Alcohol B->C D Column Chromatography C->D E Spectroscopic Analysis (NMR, MS) D->E F 6-Bromoquinazoline Derivative E->F

Synthetic workflow for 6-bromoquinazoline derivatives.

Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 6-Bromoquinazoline Derivative Quinazoline->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the EGFR signaling pathway.

The Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway is another crucial target for anticancer drug development, as it governs the G1-S phase transition of the cell cycle.

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates Quinazoline Quinazolinone Derivative Quinazoline->CDK46 Inhibits E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Inhibition of CDK4/6-mediated cell cycle progression.

Conclusion

The synthesis of 6-bromoquinazoline derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in these notes offer efficient and direct access to this important scaffold. The potential for these compounds to inhibit critical signaling pathways such as EGFR and CDK4/6 underscores their promise in the field of oncology and beyond. Further investigation into the structure-activity relationships and optimization of the biological activity of these derivatives is warranted.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Amino-4-bromobenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For a substrate such as this compound, these reactions offer a gateway to a diverse array of substituted benzonitrile derivatives. The presence of the amino and cyano groups, along with the reactive bromo substituent, allows for selective functionalization to generate complex molecular architectures. This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and the Heck Reaction.

General Considerations

The success of these cross-coupling reactions is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The electron-donating amino group and the electron-withdrawing cyano group on the this compound substrate can influence the reactivity of the C-Br bond and the stability of the catalytic intermediates. Therefore, optimization of the reaction conditions is often necessary to achieve high yields and minimize side reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-4-arylbenzonitriles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

An aryl or heteroaryl boronic acid is coupled with this compound in the presence of a palladium catalyst and a base to yield the corresponding 2-amino-4-arylbenzonitrile.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is limited in readily available literature, the following table provides representative conditions based on the coupling of analogous 2-amino-4-halopyridine and 2-amino-4-iodobenzonitrile substrates. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)9012High
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1008High
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (9:1)8016Moderate to High
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-arylbenzonitrile.[1]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = 2-amino-4-cyanophenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (2-Amino-4-arylbenzonitrile) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(arylamino)benzonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly valuable for accessing complex amine-containing structures in drug discovery.

General Reaction Scheme:

An amine is coupled with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 2-amino-4-(substituted-amino)benzonitrile.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10016High
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024High
3BenzylaminePdCl₂(dppf) (2)-K₃PO₄THF8018Moderate to High
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.[2]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->setup reaction Heat under Inert Atmosphere (80-110 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extraction - Washing & Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product_Pd Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product_Pd CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR R-C≡CH Base Cu-C≡CR->CuX Transmetalation (to Pd cycle) Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene Intermediate RCH(Ar)-CH2-Pd(II)-X(L2) Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Product Ar-CH=CHR Beta_Hydride_Elimination->Product

References

Application Notes and Protocols for the Reaction of 2-Amino-4-bromobenzonitrile with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a versatile bifunctional building block in organic synthesis. The presence of an amino group, a nitrile functionality, and a bromine atom on the aromatic ring allows for a variety of chemical transformations. A particularly fruitful reaction is its coupling with terminal alkynes, which serves as a cornerstone for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with alkynes, with a focus on the Sonogashira coupling and subsequent cyclization to form quinoline derivatives, which are of significant interest in medicinal chemistry and drug development.

Core Reaction: Sonogashira Coupling

The primary reaction between this compound and terminal alkynes is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl bromide.

Principle: The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper salt), and subsequent reductive elimination to yield the 2-amino-4-alkynylbenzonitrile product and regenerate the Pd(0) catalyst. Copper-free variations of the Sonogashira reaction have also been developed to avoid potential issues with copper, such as alkyne homocoupling.

Application: Synthesis of Substituted Quinolines

The 2-amino-4-alkynylbenzonitrile intermediates synthesized via the Sonogashira coupling are valuable precursors for the construction of quinoline scaffolds. The amino and nitrile groups are suitably positioned to undergo an intramolecular annulation (cyclization) to form the quinoline ring system. This cyclization can often be promoted by heat in the presence of a suitable base or acid and can sometimes be performed in a one-pot procedure following the initial coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on established protocols for structurally similar aryl bromides and may require optimization for specific substrates.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80490-96
21-HeptynePd(PPh₃)₄ (3)CuI (5)n-BuNH₂Benzene80685-92
3TrimethylsilylacetylenePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)-Cs₂CO₃Dioxane1001288-95
4EthynylbenzenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT385-90
5CyclopropylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100380-88
64-EthynylanisolePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80491-97

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Catalyzed)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, deoxygenated Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated DMF (5 mL), followed by triethylamine (3.0 mmol, 3.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(phenylethynyl)benzonitrile.

Protocol 2: One-Pot Synthesis of 6-Bromo-2-phenylquinolin-4-amine

Materials:

  • Same as Protocol 1, with the addition of Potassium tert-butoxide (t-BuOK).

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Cyclization: After confirming the consumption of the starting material by TLC, cool the reaction mixture to room temperature. Add potassium tert-butoxide (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Reaction Conditions for Cyclization: Heat the reaction mixture to 120 °C and stir for an additional 6-12 hours, monitoring the formation of the quinoline product by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-bromo-2-phenylquinolin-4-amine.

Protocol 3: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.03 mmol, 3 mol%) to a dry Schlenk tube. Add anhydrous dioxane (2 mL) and stir for 10 minutes.

  • Reagent Addition: To this catalyst solution, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (2.0 mmol, 2.0 eq), and trimethylsilylacetylene (1.5 mmol, 1.5 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with diethyl ether, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-amino-4-((trimethylsilyl)ethynyl)benzonitrile.

Visualizations

G cluster_copper Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Cu-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0) Ar-Alkyne Product Ar-Alkyne Product Reductive Elimination->Ar-Alkyne Product Cu(I) Cu(I) Copper Acetylide Formation Copper Acetylide Formation Cu(I)->Copper Acetylide Formation Alkyne, Base Cu-Alkyne Cu-Alkyne Copper Acetylide Formation->Cu-Alkyne G start Reaction Setup (Flask, Reagents, Inert Atm.) reaction Reaction under Heating/Stirring start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Organic Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product G Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd-catalyzed C-C bond formation) Start->Sonogashira Intermediate 2-Amino-4-alkynylbenzonitrile Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base/Acid promoted annulation) Intermediate->Cyclization End Substituted Quinoline Product Cyclization->End

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is known for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Amino-4-bromobenzonitrile, a valuable building block in the synthesis of various heterocyclic compounds of medicinal interest.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center, which yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[4][5]

Experimental Protocol

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Anhydrous solvents and reagents

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 1-5 mol%) under an inert atmosphere of argon or nitrogen.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., 2-3 equiv.). Stir the mixture for a few minutes to ensure all solids are suspended.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via a syringe.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature between 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-Amino-4-alkynylbenzonitrile.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl bromides with terminal alkynes under different conditions. This data can serve as a reference for optimizing the reaction of this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801295
24-BromobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEATHF60892
32-Bromo-6-methoxypyridine1-HexynePdCl₂(dppf) (1.5)CuI (3)K₂CO₃Toluene1001688
43-BromobenzaldehydeEthynylbenzenePd(OAc)₂ (2) / XPhos (4)CuI (2)Cs₂CO₃Dioxane902490
52-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100396

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Preparation of Reactants & Catalysts setup Reaction Setup under Inert Atmosphere (this compound, Pd catalyst, CuI) prep->setup addition Addition of Solvent, Base, and Alkyne setup->addition reaction Reaction at specified Temperature addition->reaction monitoring Monitoring by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product (2-Amino-4-alkynylbenzonitrile) purification->product

Caption: A general experimental workflow for the Sonogashira coupling reaction.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)(L)₂-C≡CR' pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x Transfers Acetylide to Palladium cu_x->cu_acetylide H-C≡CR' + Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for 2-Amino-4-bromobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4-bromobenzonitrile as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of heterocyclic compounds with potential therapeutic activities, particularly as kinase inhibitors and other pharmacologically relevant scaffolds. Detailed experimental protocols and data are provided to facilitate research and development in this area.

Synthetic Applications of this compound

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds due to the presence of three reactive sites: the amino group, the nitrile group, and the bromine atom. The ortho-disposition of the amino and nitrile groups makes it an excellent precursor for the construction of fused pyrimidine rings, such as those found in quinazolines and related structures. The bromine atom provides a handle for further functionalization through cross-coupling reactions.

Synthesis of Polysubstituted 4-Aminoquinolines

A notable application of this compound is in the transition-metal-free, base-promoted synthesis of polysubstituted 4-aminoquinolines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a number of approved drugs.

Experimental Protocol: Synthesis of a 7-bromo-4-aminoquinoline derivative

This protocol is adapted from a known procedure for the reaction of 2-aminobenzonitriles with ynones.

Materials:

  • This compound

  • Ynone (e.g., 1,3-diphenylprop-2-yn-1-one)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (1.0 mmol, 2.0 equiv.).

  • Add 2.0 mL of DMSO to the vial.

  • Stir the resulting reaction mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) analysis.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated brine solution and dry over Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline product.

Quantitative Data:

The reaction of this compound with 1,3-diphenylprop-2-yn-1-one under these conditions has been reported to provide the corresponding 7-bromo-4-aminoquinoline product in good yield.

Starting Material (2-aminobenzonitrile)YnoneProductYield (%)
This compound1,3-diphenylprop-2-yn-1-one7-Bromo-2,4-diphenyl-quinolin-4-amine78

Application in the Development of Kinase Inhibitors

While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitor scaffolds, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline core, readily accessible from 2-aminobenzonitrile derivatives, is a key feature of many EGFR inhibitors.

Exemplary Synthesis of a Quinazolinone-Based EGFR Inhibitor

The following is a representative protocol for the synthesis of a quinazolinone derivative, a common core in EGFR inhibitors. Although not starting directly from this compound, it illustrates the synthetic strategies that can be adapted.

Experimental Protocol: Synthesis of a 2-Anilino-quinazolin-4(3H)-one

This protocol is a general representation of a common synthetic route.

Materials:

  • 2-Aminobenzamide (as a stand-in for a derivative of this compound)

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of 2-aminobenzamide (10 mmol) and phenyl isothiocyanate (11 mmol) in ethanol (50 mL) is refluxed for 4 hours.

  • A solution of sodium hydroxide (20 mmol) in water (10 mL) is added, and the mixture is refluxed for another 8 hours.

  • After cooling, the reaction mixture is poured into ice water and acidified with concentrated HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the 2-anilino-quinazolin-4(3H)-one.

Pharmacological Data for Representative EGFR Inhibitors:

The following table presents IC50 values for known quinazolinone-based EGFR inhibitors to provide context for the potential of compounds derived from this compound.

CompoundTargetIC50 (nM)
GefitinibEGFR2.7 - 33
ErlotinibEGFR2
LapatinibEGFR, HER210.8, 9.8

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates AKT AKT PI3K->AKT Activates AKT->TF Regulates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes EGF EGF (Ligand) EGF->EGFR Binds

Potential Application in the Development of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. While no direct synthesis of DPP-4 inhibitors from this compound has been identified in the reviewed literature, the chemical functionalities of this starting material make it a plausible precursor for various heterocyclic scaffolds known to exhibit DPP-4 inhibitory activity.

Pharmacological Data for Representative DPP-4 Inhibitors:

The following table provides IC50 values for established DPP-4 inhibitors to serve as a benchmark.

CompoundIC50 (nM)
Sitagliptin19
Vildagliptin62
Saxagliptin50
Linagliptin1

DPP-4 in Glucose Homeostasis

DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion Incretins->Insulin Increases Glucagon Glucagon Secretion Incretins->Glucagon Decreases DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis of novel compounds from this compound and their subsequent biological evaluation.

Experimental_Workflow Start This compound Synthesis Synthesis of Target Compound Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization SAR Studies End Preclinical Candidate Hit_Compound->End Further Development Lead_Optimization->Synthesis Iterative Synthesis

Application Notes and Protocols: 2-Amino-4-bromobenzonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-bromobenzonitrile as a key building block in the synthesis of potent kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and the biological relevance of the resulting compounds, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound serves as a valuable scaffold in medicinal chemistry due to its versatile functional groups. The ortho-amino and cyano groups are precursors for the construction of various heterocyclic ring systems, which are common cores of many kinase inhibitors.[1] The bromo substituent provides a convenient handle for introducing molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for its elaboration into a diverse range of kinase inhibitor scaffolds. The primary synthetic transformations involve the modification of the bromo group, typically via palladium-catalyzed cross-coupling reactions, followed by cyclization involving the amino and cyano functionalities.

A crucial synthetic route is the Suzuki-Miyaura cross-coupling reaction , which allows for the introduction of various aryl and heteroaryl moieties at the 4-position of the benzonitrile ring. This is a powerful method for exploring the structure-activity relationship (SAR) of the resulting kinase inhibitors.

Following the introduction of diversity at the 4-position, the 2-amino and 3-cyano groups can be utilized to construct various heterocyclic cores, such as quinazolines and pyrimidines, which are prevalent in many clinically approved kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and XPhos (0.04 equivalents).

  • Purge the flask with nitrogen for 15-30 minutes.

  • Add toluene and water (typically a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling nitrogen through the solution for an additional 15-30 minutes.

  • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-arylbenzonitrile.

Protocol 2: Synthesis of a 4H-benzo[h]chromene Derivative

This protocol outlines the synthesis of a 2-amino-4-(aryl)-4H-benzo[h]chromene-3-carbonitrile derivative, a scaffold that has shown inhibitory activity against EGFR.[2]

Materials:

  • 4-Methoxynaphthalen-1-ol

  • 2-Bromobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (100%)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-methoxynaphthalen-1-ol (1.0 equivalent), 2-bromobenzaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and piperidine (catalytic amount) in 100% ethanol.

  • Irradiate the mixture using a microwave reactor at 140 °C for approximately 2 minutes.

  • Monitor the reaction for the formation of the product.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile.[2]

Data Presentation

The following tables summarize the inhibitory activities of kinase inhibitors derived from or structurally related to this compound.

Table 1: Inhibitory Activity of a 4H-benzo[h]chromene Derivative Against EGFR [2]

CompoundTarget KinaseIC₅₀ (µM)
2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFR (wild-type)3.27 ± 0.72
EGFR (T790M mutant)1.92 ± 0.05

Table 2: Inhibitory Activity of Brominated Benzotriazole Derivatives Against Protein Kinase CK2

Note: These compounds are structurally related heterocyclic systems, demonstrating the potential of brominated aromatic scaffolds as kinase inhibitors.

CompoundIC₅₀ (µM)
5,6-dibromobenzotriazole0.56
4,5,6,7-tetrabromobenzotriazole0.27

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 2-Amino-4-arylbenzonitrile C->D E Cyclization Reaction D->E F Heterocyclic Kinase Inhibitor E->F G In Vitro Kinase Assay F->G H Cell-Based Proliferation Assay F->H I IC50 Determination G->I H->I J SAR Analysis I->J

Caption: General experimental workflow for synthesis and evaluation.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and inhibition.

JAK_STAT_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Translocates to Nucleus Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and inhibition.

References

Application Notes and Protocols: Synthetic Routes to Biologically Active Heterocycles from 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse, biologically active heterocyclic scaffolds originating from the versatile building block, 2-Amino-4-bromobenzonitrile (CAS No: 90391-93-0). The strategic positioning of an amino group, a nitrile moiety, and a bromine atom makes this compound an ideal precursor for constructing complex molecular architectures through cyclization and cross-coupling reactions. The methodologies detailed herein are pivotal for generating libraries of novel compounds for drug discovery and development.

Synthesis of Biologically Active Quinazolines

Application Note:

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] This scaffold is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The protocol described below outlines a robust palladium-catalyzed, three-component tandem reaction that efficiently synthesizes 4-aryl-6-bromoquinazolines from this compound. This one-pot synthesis combines the aminobenzonitrile, an aldehyde, and an arylboronic acid, offering good to excellent yields and a broad substrate scope.[2][3] The presence of the bromine atom at the 6-position of the quinazoline core is retained, providing a valuable handle for further diversification through subsequent cross-coupling reactions.

Logical Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound P 6-Bromo-4-arylquinazoline A->P One-Pot Tandem Reaction B Aldehyde (R1-CHO) B->P One-Pot Tandem Reaction C Arylboronic Acid (R2-B(OH)2) C->P One-Pot Tandem Reaction D Pd(OAc)₂ / Xantphos D->P E K₂CO₃ (Base) E->P F DMF, 120 °C F->P

Caption: Logical flow of the three-component synthesis of 6-bromo-4-arylquinazolines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-bromo-2-phenyl-4-(p-tolyl)quinazoline

This protocol is adapted from a general method for the synthesis of 4-arylquinazolines.[2][3]

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Benzaldehyde (1.2 mmol, 127 mg, 122 µL)

  • p-Tolylboronic acid (1.5 mmol, 204 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg, 5 mol%)

  • Xantphos (0.1 mmol, 57.7 mg, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), benzaldehyde (1.2 mmol), p-tolylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).[2]

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.[2]

  • Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe.[2]

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary:

The following table illustrates the expected yields for various substituted quinazolines based on analogous reactions.

EntryAldehyde (R¹)Arylboronic Acid (R²)ProductExpected Yield (%)
1Benzaldehydep-Tolylboronic acid6-bromo-2-phenyl-4-(p-tolyl)quinazoline85-95
24-MethoxybenzaldehydePhenylboronic acid6-bromo-2-(4-methoxyphenyl)-4-phenylquinazoline80-90
3Thiophene-2-carbaldehyde4-Fluorophenylboronic acid6-bromo-4-(4-fluorophenyl)-2-(thiophen-2-yl)quinazoline75-85
4CyclohexanecarboxaldehydeNaphthalene-1-boronic acid6-bromo-2-cyclohexyl-4-(naphthalen-1-yl)quinazoline70-80

Synthesis of Biologically Active Benzimidazoles

Application Note:

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of bioactivities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[4] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[4][5] Starting from this compound, a two-step sequence is proposed: initial reduction of the nitrile to an aminomethyl group, followed by cyclization with a suitable C1 source. This approach yields 5-bromo-1H-benzo[d]imidazoles, which are valuable intermediates for further functionalization.

Synthetic Pathway Overview

G Start This compound Intermediate 3-Amino-4-bromobenzylamine (o-phenylenediamine derivative) Start->Intermediate Step 1: Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) Final Substituted 5-Bromo-1H-benzimidazole Intermediate->Final Step 2: Cyclization C1_Source C1 Source (e.g., Aldehyde, Formic Acid) C1_Source->Final

Caption: Proposed two-step synthesis of 5-bromo-1H-benzimidazoles.

Experimental Protocol: Synthesis of 5-bromo-2-(p-tolyl)-1H-benzo[d]imidazole

This protocol describes the second step (cyclization) of the proposed sequence. The intermediate, (4-bromo-2-aminophenyl)methanamine, must first be synthesized by reduction of this compound.

Materials:

  • (4-bromo-2-aminophenyl)methanamine (1.0 mmol, 201 mg) - Intermediate

  • p-Toluic acid (1.1 mmol, 150 mg)

  • Polyphosphoric acid (PPA) (approx. 10 g)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine (4-bromo-2-aminophenyl)methanamine (1.0 mmol) and p-toluic acid (1.1 mmol).

  • Add polyphosphoric acid (approx. 10 g) to the flask.

  • Heat the mixture with stirring at 160-180 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to approximately 80-100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography to yield the pure benzimidazole derivative.

Quantitative Data Summary:

The table below shows potential benzimidazole derivatives and their reported biological activities from analogous compounds.

EntryC1 Source (R-COOH)ProductAssociated Biological Activity (Analogues)
1p-Toluic acid5-bromo-2-(p-tolyl)-1H-benzo[d]imidazoleAntifungal, Anticancer
24-Chlorobenzoic acid5-bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazoleAntimicrobial, Anthelmintic[4]
3Acetic acid5-bromo-2-methyl-1H-benzo[d]imidazoleAntiviral
4Isonicotinic acid5-bromo-2-(pyridin-4-yl)-1H-benzo[d]imidazoleKinase Inhibitor[5]

Synthesis of 1,5-Benzodiazepines

Application Note:

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures.[6][7] The 1,5-benzodiazepine core is typically synthesized via the condensation of an o-phenylenediamine with a ketone, often under acidic catalysis.[6] Following the same initial nitrile reduction as for the benzimidazole synthesis, the resulting (4-bromo-2-aminophenyl)methanamine can be reacted with various ketones to produce 7-bromo-2,3-dihydro-1H-1,5-benzodiazepines. This class of compounds has applications as anticonvulsant, anti-inflammatory, and sedative agents.[6]

General Synthesis Workflow

G start Start: Reagents & Materials setup Reaction Setup: Combine diamine, ketone, and catalyst in solvent. start->setup react Reaction: Stir at specified temperature (e.g., room temp. to reflux). setup->react workup Work-up: Filter catalyst, evaporate solvent, extract if necessary. react->workup purify Purification: Recrystallization or Column Chromatography. workup->purify end End: Pure Benzodiazepine purify->end

Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of 7-bromo-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol is based on general methods using solid acid catalysts.[6]

Materials:

  • (4-bromo-2-aminophenyl)methanamine (1.0 mmol, 201 mg) - Intermediate

  • Acetone (2.5 mmol, 145 mg, 184 µL)

  • H-MCM-22 or another solid acid catalyst (e.g., Amberlyst-15) (100 mg)

  • Acetonitrile (4 mL)

  • Ethyl acetate, Hexane

Procedure:

  • To a flask containing a stir bar, add (4-bromo-2-aminophenyl)methanamine (1.0 mmol), acetonitrile (4 mL), and acetone (2.5 mmol).[6]

  • Add the solid acid catalyst (100 mg) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.[6]

  • Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexane as eluent) until the diamine spot disappears.[6]

  • Once the reaction is complete, filter off the catalyst and wash it with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,5-benzodiazepine.

Quantitative Data Summary:

This method is applicable to a variety of ketones, leading to diverse benzodiazepine structures.

EntryKetoneProductExpected Yield (%)
1Acetone7-bromo-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine90-98
2Cyclohexanone7'-bromospiro[cyclohexane-1,2'-[1][8]dihydro-1H-1,5-benzodiazepine]85-95
3Acetophenone7-bromo-2-methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine88-96
4Propiophenone7-bromo-2-ethyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine85-92

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in chemical reactions involving 2-Amino-4-bromobenzonitrile.

General Troubleshooting & FAQs

This section addresses common issues applicable to various reactions involving this compound.

Question: My reaction yield is consistently low, even when following a literature procedure. What are the general factors I should check first?

Answer: Low yields can often be attributed to fundamental experimental parameters. Before focusing on reaction-specific optimization, consider the following:

  • Reagent Purity: Ensure the this compound and all other reagents are pure. Impurities can poison catalysts or participate in side reactions.

  • Solvent Quality: Use anhydrous and degassed solvents, especially for cross-coupling reactions, as water and oxygen can deactivate catalysts and promote undesirable side reactions like protodeboronation in Suzuki couplings.[1]

  • Inert Atmosphere: Many palladium-catalyzed reactions require a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and degradation.[2][3] Ensure your glassware is properly oven-dried or flame-dried and that your degassing technique is thorough.[4]

  • Accurate Stoichiometry: Precisely measure all reagents. An incorrect ratio of catalyst, ligand, base, or coupling partner can significantly impact the reaction outcome.[5]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quenching the reaction at the optimal time—once the starting material is consumed but before product degradation occurs—is critical.[4]

  • Workup and Purification Losses: Material can be lost during extraction, rinsing, and chromatography steps. Ensure thorough extraction of aqueous layers, rinse drying agents and flasks, and optimize your chromatography method to prevent product loss.[4][6]

Question: How can I effectively monitor the progress of my reaction?

Answer: Thin-layer chromatography (TLC) is a highly effective method for monitoring your reaction's progress. For a typical reaction mixture involving this compound, a mobile phase of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio) on a silica gel plate is a good starting point. You can visualize the spots using a UV lamp (254 nm), as the aromatic compounds will absorb UV light. Staining with potassium permanganate can also be used, which reacts with the amino group.[6] By comparing the spots of your reaction mixture to your starting material, you can determine when the reaction is complete.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a key method for forming carbon-carbon bonds with this compound. Low yields are a common challenge.

SuzukiTroubleshooting start Low Yield in Suzuki Coupling cause1 Catalyst Inactive? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Sub-optimal Conditions? start->cause4 solution1a Use fresh catalyst/ligand Ensure inert atmosphere cause1->solution1a solution2a Homocoupling: Lower temp, check O₂ levels cause2->solution2a Biaryl byproduct solution2b Protodeboronation: Use anhydrous solvent, milder base cause2->solution2b Arene byproduct solution3a Screen solvents (Dioxane, Toluene, DMF) cause3->solution3a solution4a Optimize Base/Ligand/Temp (see data tables) cause4->solution4a

FAQs for Suzuki-Miyaura Coupling

Question: What are the most common causes of low yield in the Suzuki coupling of this compound?

Answer: Several factors can contribute to low yields:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade due to exposure to oxygen.[1] The amino group on the substrate can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

  • Homocoupling: The boronic acid can couple with itself, creating a biaryl byproduct. This is more common at higher temperatures or in the presence of oxygen.[1]

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, effectively removing it from the reaction. This side reaction is often promoted by water and strong bases.[1]

  • Poor Substrate Solubility: If either this compound or the boronic acid partner is not fully dissolved in the solvent, the reaction rate will be significantly reduced.[1]

Question: How do the functional groups on this compound affect the reaction?

Answer: The amino and cyano groups have opposing electronic effects. The electron-withdrawing cyano group can make the aryl bromide more reactive towards the initial oxidative addition step. However, the amino group can coordinate with the palladium catalyst, which may slow down the reaction. It is also crucial to select a base that is not so strong that it causes hydrolysis of the cyano group.[1]

Question: Which catalyst system should I choose for this substrate?

Answer: Palladium-based catalysts are highly effective. Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those generated in-situ from a precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are common choices.[1][2] For challenging substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos often give superior results.[1]

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterOption 1Option 2Option 3Rationale & Considerations
Pd Catalyst Pd(PPh₃)₄Pd(OAc)₂ + LigandPd₂(dba)₃ + LigandPd(PPh₃)₄ is used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that form the active Pd(0) catalyst in situ.[1][7]
Ligand PPh₃SPhosXPhosFor simple couplings, PPh₃ may suffice. For more challenging substrates, bulky, electron-rich ligands like SPhos or XPhos can improve yields by promoting reductive elimination and stabilizing the catalyst.[1]
Base K₂CO₃K₃PO₄Cs₂CO₃A base is required to activate the boronic acid for transmetalation. K₂CO₃ is a common choice. K₃PO₄ and Cs₂CO₃ are stronger and can be more effective but may also promote side reactions if not carefully controlled.[1][2][8]
Solvent 1,4-Dioxane / WaterToluene / WaterDMFA mixture of an organic solvent and water is common and often necessary to dissolve both the organic substrates and the inorganic base.[2][3] Anhydrous conditions may be needed to prevent protodeboronation.
Temperature 80 °C90 °C100 °CTypically requires heating. The optimal temperature depends on the reactivity of the specific substrates and catalyst system. Monitor for decomposition at higher temperatures.[2][3]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.[1]

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2][3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

// Nodes for the cycle pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="Ar-Pd(II)L₂-Br", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; trans [label="Transmetalation", shape=plaintext]; di_org_pd [label="Ar-Pd(II)L₂-Ar'", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext];

// External species arbr [label="this compound", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ar_boronic [label="Ar'-B(OH)₂", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Coupled Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle edges pd0 -> pd2_complex [label=ox_add]; pd2_complex -> di_org_pd [label=trans]; di_org_pd -> pd0 [label=red_elim];

// Input/Output edges arbr -> pd0 [style=dashed, arrowhead=none, color="#5F6368"]; ar_boronic -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; base -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; di_org_pd -> product [style=dashed, arrowhead=vee, color="#5F6368"]; } The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form carbon-nitrogen bonds, creating substituted anilines from this compound.

FAQs for Buchwald-Hartwig Amination

Question: I am attempting to aminate this compound but am getting low conversion. What should I optimize?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the combination of the palladium source, ligand, and base.[7]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For an electron-rich aryl bromide with a potentially coordinating ortho-amino group, bulky and electron-rich ligands like XPhos or Josiphos-type ligands are often required to facilitate the reaction.[7][9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like cesium carbonate (Cs₂CO₃) can also be effective, particularly with base-sensitive functional groups.[7][10]

  • Amine Source: If you are attempting to install a primary amino group (-NH₂), direct amination with ammonia is challenging. Ammonia surrogates like benzophenone imine or ammonium sulfate are often used, which may require subsequent deprotection.[7][9]

  • Temperature: These reactions typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7]

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterOption 1Option 2Option 3Rationale & Considerations
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂-Both are effective Pd sources. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[7]
Ligand XPhosBINAPJosiphos-typeBulky, electron-rich ligands are essential. XPhos is a go-to for many challenging aminations. BINAP is a classic choice, and Josiphos ligands are also highly effective.[7][10][11]
Base NaOtBuK₃PO₄Cs₂CO₃A strong base is necessary. NaOtBu is very common. Cs₂CO₃ is milder and can be beneficial if the nitrile group is sensitive to hydrolysis under strongly basic conditions.[7][10]
Solvent Toluene1,4-DioxaneTHFAnhydrous, non-protic solvents are required. Toluene and dioxane are frequently used due to their high boiling points.[7][12]
Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a secondary amine and requires optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[7]

  • Add Reagents: Add the base (e.g., NaOtBu, 1.4 mmol), this compound (1.0 mmol), and the amine coupling partner (1.2 mmol).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Purification and Side Reactions

Question: What are the likely impurities in my crude product, and how can I remove them?

Answer: Common impurities depend on the reaction but often include unreacted starting material, homocoupled byproducts (from Suzuki reactions), or dehalogenated starting material.[1][6] Flash column chromatography is the most common purification method. If your product co-elutes with an impurity, try changing the solvent system (e.g., switching from hexanes/ethyl acetate to dichloromethane/methanol) or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent, which can help reduce tailing caused by the amino group interacting with the acidic silica gel.[6] Recrystallization is another effective method if a suitable solvent system can be found.[6]

Question: My starting material seems to be degrading during the reaction. What could be happening?

Answer: this compound can undergo degradation under certain conditions:

  • Dehalogenation (Hydrodebromination): The bromine atom can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of certain catalysts and a hydrogen source.[8]

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to an amide or carboxylic acid under strongly acidic or basic conditions, particularly in the presence of water at elevated temperatures.[8] To minimize this, use milder bases (e.g., K₂CO₃ instead of NaOH) and control the reaction temperature and time.[8]

Purification start Crude Product Analysis (TLC/LCMS) is_pure Product Pure? start->is_pure impurity_type Identify Impurities is_pure->impurity_type No end_pure Isolate Product is_pure->end_pure Yes method1 Flash Column Chromatography impurity_type->method1 Polar/Non-polar Impurities method2 Recrystallization impurity_type->method2 Product is Solid & Impurities Soluble method1->is_pure Check Purity method3 Optimize Column (New Solvent/Modifier) method1->method3 Co-elution method2->is_pure Check Purity method3->is_pure Check Purity end_fail Re-evaluate Reaction Conditions

References

Technical Support Center: Synthesis of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of 2-Amino-4-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction stages?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This multi-step process typically starts from 3-bromo-4-methylaniline and involves:

  • Diazotization: The primary aromatic amine (3-bromo-4-methylaniline) is converted into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

  • Cyanation: The diazonium salt is then reacted with a cyanide source, most commonly copper(I) cyanide (CuCN), to introduce the nitrile group onto the aromatic ring.

Q2: What are the most common byproducts observed in the synthesis of this compound via the Sandmeyer reaction?

A2: Several byproducts can form during the Sandmeyer reaction. The most frequently encountered include:

  • 4-Bromo-2-methylphenol: Formed from the reaction of the diazonium salt with water.

  • Azo-coupling products: These are colored impurities resulting from the reaction of the diazonium salt with the starting aniline or other activated aromatic species.

  • Biaryl compounds: Formed by the coupling of two aryl radicals.[1]

  • Unreacted starting material: Incomplete diazotization can lead to the presence of 3-bromo-4-methylaniline in the final product mixture.

  • Isomeric impurities: Depending on the purity of the starting material, other positional isomers may be carried through the synthesis.

Q3: How can I minimize the formation of the phenolic byproduct (4-Bromo-2-methylphenol)?

A3: The formation of the phenolic byproduct is primarily caused by the reaction of the diazonium salt with water. To minimize this:

  • Maintain low temperatures: The diazotization and cyanation steps should be strictly maintained at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]

  • Control the addition of reagents: Slow and controlled addition of sodium nitrite during diazotization prevents localized warming and decomposition of the diazonium salt. Similarly, the diazonium salt solution should be added slowly to the cyanide solution.

  • Use of non-aqueous conditions where possible: While challenging for the initial diazotization, minimizing excess water can be beneficial.

Q4: What causes the formation of dark, tar-like substances in my reaction mixture?

A4: The formation of dark, polymeric, or tar-like materials is often a result of diazonium salt decomposition and subsequent radical side reactions.[2] This can be triggered by:

  • Elevated temperatures: As mentioned, maintaining low temperatures is critical.

  • Presence of impurities: Certain metal impurities can catalyze the decomposition of the diazonium salt.

  • Incorrect pH: The pH of the reaction medium should be carefully controlled as specified in the protocol.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting/Solution
Incomplete Diazotization - Ensure the starting amine is fully dissolved before adding sodium nitrite.- Use a slight excess of sodium nitrite.- Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the completion of the reaction.[2]
Decomposition of Diazonium Salt - Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and addition to the cyanide solution.[2]- Avoid exposure of the diazonium salt solution to light.
Inefficient Cyanation - Use freshly prepared, high-purity copper(I) cyanide.- Ensure the cyanide salt is fully dissolved or well-suspended before adding the diazonium salt solution.- Allow sufficient reaction time for the cyanation step.
Formation of Phenolic Byproduct - Maintain low temperatures to minimize reaction with water.- Add the diazonium salt solution to the cyanide solution below the surface to promote rapid reaction with the cyanide.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Mitigation and Purification
4-Bromo-2-methylphenol Reaction of the diazonium salt with water.Mitigation: Maintain low temperatures (0-5 °C).Purification: Can often be removed by column chromatography on silica gel.
Azo-Coupling Products (Colored Impurities) Reaction of the diazonium salt with unreacted starting material or other aromatic species.Mitigation: Ensure complete diazotization before cyanation. Maintain a low concentration of the diazonium salt.Purification: Column chromatography is effective for removing these polar and colored impurities.
Unreacted 3-bromo-4-methylaniline Incomplete diazotization.Mitigation: Use a slight excess of sodium nitrite and ensure adequate reaction time for diazotization.Purification: Can be separated from the product by column chromatography.
Biaryl Byproducts Radical coupling of aryl intermediates.[1]Mitigation: Optimize the concentration of the copper(I) catalyst and ensure a homogenous reaction mixture.Purification: Typically separable by column chromatography.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 3-bromo-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

  • Ethyl Acetate

  • Brine

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-bromo-4-methylaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm the completion of diazotization using starch-iodide paper.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution under vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

G cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation cluster_purification Purification start 3-bromo-4-methylaniline diazotization Diazonium Salt Formation start->diazotization Input na_no2 NaNO₂, HCl byproduct1 Incomplete Reaction: Unreacted Starting Material diazotization->byproduct1 Leads to cyanation Cyanation Reaction diazotization->cyanation Input cu_cn CuCN na_no2->diazotization Reagents product Crude this compound cyanation->product byproduct2 Side Reaction: 4-Bromo-2-methylphenol cyanation->byproduct2 Forms byproduct3 Side Reaction: Azo-Coupling Products cyanation->byproduct3 Forms byproduct4 Side Reaction: Biaryl Byproducts cyanation->byproduct4 Forms cu_cn->cyanation Reagent purification Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound highlighting key byproducts.

G cluster_analysis Analysis of Reaction Steps cluster_solutions_diazo Diazotization Troubleshooting cluster_solutions_cyan Cyanation Troubleshooting cluster_solutions_workup Purification Troubleshooting start Problem Identified: Low Yield or High Impurity diazotization Check Diazotization Step start->diazotization cyanation Check Cyanation Step start->cyanation workup Check Work-up/Purification start->workup temp_control_diazo Verify Temperature Control (0-5 °C) diazotization->temp_control_diazo Issue? reagent_quality_diazo Check NaNO₂ Quality and Stoichiometry diazotization->reagent_quality_diazo Issue? completion_check Use Starch-Iodide Paper Test diazotization->completion_check Issue? temp_control_cyan Verify Temperature Control cyanation->temp_control_cyan Issue? reagent_quality_cyan Check CuCN Quality cyanation->reagent_quality_cyan Issue? mixing Ensure Efficient Mixing cyanation->mixing Issue? chromatography Optimize Column Chromatography workup->chromatography Issue? extraction Ensure Proper Extraction workup->extraction Issue?

Caption: Troubleshooting workflow for the synthesis of this compound.

References

preventing dehalogenation of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 2-Amino-4-bromobenzonitrile during chemical reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, focusing on the identification and mitigation of the primary byproduct, 2-aminobenzonitrile, resulting from dehalogenation.

Issue 1: Presence of 2-Aminobenzonitrile byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the molecular weight of 2-aminobenzonitrile (C₇H₆N₂). ¹H NMR may show a new aromatic proton signal in place of the carbon-bromine bond.

  • Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and phosphine ligand is critical. Standard ligands like PPh₃ may not be optimal for electron-rich substrates like this compound. Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can promote the desired cross-coupling over dehalogenation.
Suboptimal Base Selection The base can influence the reaction pathway. Some bases may act as hydride donors or promote the formation of palladium hydride species that lead to dehalogenation. Solution: Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong hydroxide or alkoxide bases. K₃PO₄ has also been shown to be effective in challenging couplings.
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation. Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Presence of Protic Impurities Water or alcohol impurities in the solvent can serve as a proton source for hydrodehalogenation. Solution: Use anhydrous, high-purity solvents. Ensure all glassware is thoroughly dried before use.
Prolonged Reaction Time Extended exposure to reaction conditions can lead to increased byproduct formation. Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Besides the intended functionalization, this compound is susceptible to several degradation pathways:

  • Dehalogenation: The carbon-bromine bond can be cleaved under reducing conditions, particularly in the presence of palladium catalysts and a hydride source, leading to the formation of 2-aminobenzonitrile.

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The amino group (-NH₂) is susceptible to oxidation by strong oxidizing agents.

Q2: How can I minimize hydrolysis of the nitrile group?

A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved. If a reaction requires basic conditions, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides, and maintain the lowest possible reaction temperature.

Q3: Is this compound sensitive to air?

A3: The amino group in this compound can be sensitive to oxidation by atmospheric oxygen, especially in the presence of metal catalysts or upon prolonged exposure to light. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or run for extended periods.

Q4: How should I store this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Data Presentation

The selection of the catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of aminobromopyridines, which are structurally analogous to this compound. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing a strong indication of expected performance for the target substrate.

Table 1: Performance Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical)
Pd-PEPPSIIPrK₂CO₃THFPhenylboronic acidExpected High

Note: The data presented is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be a guide for catalyst selection for this compound due to structural similarity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

    • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base under a positive pressure of inert gas.

    • Solvent Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the flask via cannula or syringe.

    • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a blanket of inert gas.

    • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Aminoquinoline Derivative from this compound

This protocol describes a transition-metal-free, base-promoted synthesis of a polysubstituted 4-aminoquinoline.[2]

  • Materials:

    • This compound (0.6 mmol)

    • Ynone (e.g., 1,3-diphenylprop-2-yn-1-one, 0.5 mmol)

    • Anhydrous Potassium tert-butoxide (KOtBu, 2.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Reaction Setup: In an oven-dried 15 mL reaction vial, add the ynone, this compound, and anhydrous KOtBu.

    • Solvent Addition: Add 2.0 mL of anhydrous DMSO to the reaction vial.

    • Reaction Conditions: Stir the resulting reaction mixture at 100 °C for 1 hour. Monitor the progress of the reaction by TLC analysis.

    • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with saturated brine solution and dry over Na₂SO₄.

    • Purification: Purify the crude material by column chromatography on silica gel (hexane-ethyl acetate, 8:2) to give the desired product (78% yield for the reaction with 1,3-diphenylprop-2-yn-1-one).[2]

Visualizations

hydrodehalogenation_mechanism pd0 Pd(0)L₂ oxidative_addition_complex Ar-Pd(II)(Br)L₂ pd0->oxidative_addition_complex aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition_complex Oxidative Addition hydride_complex Ar-Pd(II)(H)L₂ oxidative_addition_complex->hydride_complex hydride_source Hydride Source (e.g., H₂O, alcohol, base) hydride_source->hydride_complex Hydride Transfer hydride_complex->pd0 dehalogenated_product 2-Aminobenzonitrile (Ar-H) hydride_complex->dehalogenated_product Reductive Elimination

Caption: Proposed mechanism for palladium-catalyzed hydrodehalogenation.

experimental_workflow start Start: Reagents & Materials setup Reaction Setup: Combine reagents under inert atmosphere start->setup reaction Reaction: Heat mixture at specified temperature setup->reaction workup Work-up: Cool, quench, and extract reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: Characterize final product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A general experimental workflow for chemical synthesis.

References

avoiding nitrile group hydrolysis in 2-Amino-4-bromobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-4-bromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges encountered during chemical reactions involving this versatile building block.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for specific issues you may encounter during your experiments, with a focus on preventing the unwanted hydrolysis of the nitrile group.

Issue: My reaction is producing 2-amino-4-bromobenzamide or 2-amino-4-bromobenzoic acid as a byproduct.

This indicates that the nitrile group of your starting material is undergoing hydrolysis. Nitrile hydrolysis can be catalyzed by acidic or basic conditions, often exacerbated by elevated temperatures and the presence of water.[1]

Question 1: I am running a Suzuki-Miyaura coupling reaction and observing significant nitrile hydrolysis. How can I minimize this side reaction?

Answer:

Nitrile hydrolysis during Suzuki-Miyaura coupling is a common issue, primarily driven by the basic conditions required for the catalytic cycle. The choice of base and reaction temperature are critical parameters to control.

Troubleshooting Steps:

  • Select a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can aggressively promote nitrile hydrolysis.[1] Consider using weaker inorganic bases, which are often effective for the coupling reaction while being less harsh on the nitrile group.

    • Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be effective, sometimes allowing for lower reaction temperatures.

  • Optimize Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired hydrolysis.

    • Recommendation: Aim for the lowest temperature at which the Suzuki-Miyaura reaction proceeds at a reasonable rate. Typically, temperatures between 80-100°C are a good starting point for aryl bromides.[2][3] Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

  • Ensure Anhydrous Conditions: The presence of water is a prerequisite for hydrolysis.

    • Recommendation: Use anhydrous solvents (e.g., 1,4-dioxane, toluene, or DMF) and ensure all glassware is thoroughly dried.[2] While some Suzuki protocols use aqueous base solutions, minimizing the water content can help reduce hydrolysis.

Question 2: I am performing a Buchwald-Hartwig amination and facing nitrile hydrolysis. What conditions should I adjust?

Answer:

Similar to Suzuki-Miyaura coupling, the basic conditions of the Buchwald-Hartwig amination can lead to nitrile hydrolysis. The choice of base and temperature are key to mitigating this side reaction.

Troubleshooting Steps:

  • Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions but can be aggressive towards nitriles.

    • Recommendation: Consider using weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These have been shown to be effective in many Buchwald-Hartwig aminations while being more compatible with sensitive functional groups.

  • Temperature Control: Elevated temperatures are often required for the amination of aryl bromides.

    • Recommendation: Screen for the lowest effective temperature. A typical range to explore is 90-110°C. Careful monitoring of the reaction can prevent prolonged heating, which can increase the extent of hydrolysis.

  • Ligand Choice: The choice of phosphine ligand can influence the reaction kinetics. A more efficient ligand might allow for lower reaction temperatures, thereby indirectly reducing hydrolysis.

    • Recommendation: For the amination of this compound, consider bulky biarylphosphine ligands such as XPhos or RuPhos, which are often highly effective and may permit lower reaction temperatures.

Data Presentation

The following table summarizes the general impact of different bases on nitrile stability in palladium-catalyzed cross-coupling reactions. Note that specific yields of the hydrolyzed byproduct for this compound are not widely reported in the literature, and the following is a qualitative guide based on the general principles of nitrile chemistry.

BaseRelative BasicityPropensity for Nitrile HydrolysisRecommended Use Case for this compound
Sodium tert-butoxide (NaOtBu) StrongHighUse with caution; consider as a last resort if weaker bases are ineffective.
Potassium tert-butoxide (KOtBu) StrongHighSimilar to NaOtBu; use with caution.
Sodium Hydroxide (NaOH) StrongHighNot generally recommended for substrates with base-sensitive groups.
Potassium Hydroxide (KOH) StrongHighNot generally recommended for substrates with base-sensitive groups.
Cesium Carbonate (Cs₂CO₃) ModerateModerateA good first choice for both Suzuki and Buchwald-Hartwig reactions.
Potassium Phosphate (K₃PO₄) ModerateLow to ModerateAn excellent choice for Suzuki coupling, often providing good yields with minimal hydrolysis.
Potassium Carbonate (K₂CO₃) ModerateLow to ModerateA widely used and cost-effective base for Suzuki coupling.

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize nitrile hydrolysis.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-amino-4-arylbenzonitrile while minimizing the formation of 2-amino-4-bromobenzamide and 2-amino-4-bromobenzoic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Using a syringe, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 80-90°C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine

Objective: To synthesize a 2-amino-4-(N-substituted)benzonitrile while minimizing nitrile hydrolysis.

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), cesium carbonate (1.5 eq), the palladium precatalyst (2 mol%), and the phosphine ligand (4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine (1.2 eq).

  • Place the sealed tube in a preheated oil bath at 100°C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this technical support guide.

Hydrolysis_Pathway cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Strong_Base Strong Base (e.g., NaOH, NaOtBu) Hydrolysis_Product Nitrile Hydrolysis (Amide/Carboxylic Acid) Strong_Base->Hydrolysis_Product Promotes Weak_Base Weaker Base (e.g., K2CO3, K3PO4) Desired_Product Desired Cross-Coupling Product Weak_Base->Desired_Product Favors High_Temp High Temperature (>110°C) High_Temp->Hydrolysis_Product Promotes Moderate_Temp Moderate Temperature (80-100°C) Moderate_Temp->Desired_Product Favors Water Presence of Water Water->Hydrolysis_Product Enables

Caption: Factors influencing nitrile hydrolysis versus desired cross-coupling.

Troubleshooting_Workflow Start Start: Nitrile Hydrolysis Observed Check_Base Is a strong base (e.g., NaOH, NaOtBu) being used? Start->Check_Base Switch_Base Switch to a weaker base (e.g., K2CO3, K3PO4, Cs2CO3) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature higher than necessary? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower the reaction temperature (e.g., to 80-100°C) Check_Temp->Lower_Temp Yes Check_Water Are anhydrous conditions being strictly maintained? Check_Temp->Check_Water No Lower_Temp->Check_Water Ensure_Anhydrous Use anhydrous solvents and thoroughly dry glassware Check_Water->Ensure_Anhydrous No End End: Minimized Hydrolysis Check_Water->End Yes Ensure_Anhydrous->End

Caption: Troubleshooting workflow for minimizing nitrile hydrolysis.

References

Technical Support Center: Optimization of Palladium Catalysts for 2-Amino-4-bromobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Amino-4-bromobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

dot

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_byproducts Byproduct Analysis cluster_solution start Low or No Product Yield reagent_quality Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_quality Begin Troubleshooting catalyst_activity Check Catalyst/Ligand Integrity (Freshness, Storage) reagent_quality->catalyst_activity inert_atmosphere Ensure Inert Atmosphere (Proper Degassing) catalyst_activity->inert_atmosphere catalyst_ligand Screen Catalyst & Ligand (e.g., Buchwald Ligands) inert_atmosphere->catalyst_ligand If Checks Pass base_solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane/H2O) catalyst_ligand->base_solvent temperature Adjust Temperature (Often 80-120 °C) base_solvent->temperature homocoupling Homocoupling Observed? (Lower Temp, Adjust Stoichiometry) temperature->homocoupling If Byproducts Present solution Improved Yield temperature->solution If No Major Byproducts dehalogenation Dehalogenation Observed? (Change Ligand/Base) homocoupling->dehalogenation dehalogenation->solution If Resolved

Caption: Troubleshooting workflow for low product yield.

Q1: I am observing very low to no conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the primary troubleshooting steps?

A1: Low or no conversion in Suzuki-Miyaura couplings often points to issues with the catalyst, reagents, or reaction setup.[1] A systematic check is recommended:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can degrade.[2] Phosphine ligands are susceptible to oxidation.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture is a common cause of failure.[1]

    • Solution: Ensure the reaction vessel, solvent, and reagents are thoroughly degassed.[2] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes.[1][4]

  • Reagent Quality: The purity and stability of all reagents are crucial.

    • Substrate/Coupling Partner: Ensure the this compound and the boronic acid/ester are pure. Boronic acids can degrade over time, especially if they are electron-deficient.[2]

    • Solvent and Base: Use anhydrous and degassed solvents.[2] The choice and purity of the base are also critical.[5]

  • Reaction Temperature: The temperature may be insufficient for the oxidative addition to occur, which is a key step in the catalytic cycle.[1]

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings with heteroaryl or deactivated aryl halides require temperatures between 80-120 °C.[6]

Q2: My Buchwald-Hartwig amination of this compound is not working. What factors are specific to this substrate?

A2: The this compound substrate has two key functional groups that can influence the reaction:

  • Amino Group Coordination: The primary amino group on the substrate can coordinate to the palladium center, potentially inhibiting the catalyst.[7]

    • Solution: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective as they can promote the desired catalytic cycle over catalyst inhibition.[6][8]

  • Aryl Halide Reactivity: While aryl bromides are generally good substrates, the electron-withdrawing nitrile group should enhance reactivity towards oxidative addition.[7] However, if the reaction is still sluggish, catalyst and ligand choice become even more important. Aryl chlorides are generally less reactive than bromides.[9]

  • Base Selection: Strong bases like NaOtBu are common in Buchwald-Hartwig reactions, but they can potentially react with the nitrile group.[10][11]

    • Solution: Screen different bases. While strong bases are often needed, milder conditions with bases like K₃PO₄ or Cs₂CO₃ should be attempted, especially if side reactions are observed.[11]

Q3: I am getting a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, especially at higher temperatures or in the presence of oxygen.[7]

  • Minimize Oxygen: As with general catalyst deactivation, ensuring a strictly inert atmosphere is the first step to prevent oxidative homocoupling.[1]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of homocoupling.[7]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling.[7]

  • Catalyst System: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands may be beneficial.

Q4: My TLC/LC-MS shows a byproduct that appears to be the debrominated starting material (2-aminobenzonitrile). What causes this and how can it be prevented?

A4: The formation of a debrominated or hydrodehalogenated product is a known side reaction in palladium-catalyzed couplings.[12]

  • Mechanism: This side reaction can occur through various pathways, often involving a palladium-hydride intermediate.[12]

  • Troubleshooting Strategies:

    • Ligand Choice: The ligand can influence the stability of catalytic intermediates and the propensity for side reactions. Experiment with different phosphine ligands.[12]

    • Base Selection: The strength and nature of the base can play a role. A weaker base might be less likely to promote the formation of species that lead to dehalogenation.[12]

    • Additives: In some cases, additives like silver salts can act as halide scavengers and suppress this side reaction.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for coupling with this compound?

A1: There is no single "best" system, as the optimal choice depends on the specific coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig). However, modern catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for challenging substrates.[8]

  • For Suzuki-Miyaura: Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos are excellent starting points.[7][8] Pre-formed catalysts like XPhos Pd G3/G4 can also offer high reactivity and reliability.[3]

  • For Buchwald-Hartwig: Similar bulky phosphine ligands are recommended. These ligands enhance the rates of both oxidative addition and reductive elimination, which is crucial for forming C-N bonds.[8][10]

dot

Catalytic_Cycle pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition 1. transmetalation Transmetalation Intermediate oxidative_addition->transmetalation 2. reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3. reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-R) reductive_elimination->product arx This compound (Ar-X) arx->oxidative_addition rm Coupling Partner (R-M) rm->transmetalation base Base base->transmetalation

Caption: General palladium cross-coupling cycle.

Q2: How do I choose the right base and solvent for my coupling reaction?

A2: The choice of base and solvent is interdependent and crucial for success.

  • Base: The base's primary role is often to facilitate the transmetalation step in Suzuki reactions or to deprotonate the nucleophile in other couplings.[13]

    • Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8] K₃PO₄ is often a good choice for Suzuki couplings, while Cs₂CO₃ is effective but more expensive.[7] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[11]

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions.

    • A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is very common for Suzuki reactions, as it helps dissolve both the organic substrates and the inorganic base.[14][15]

    • Aprotic polar solvents like Toluene, Dioxane, or THF are typically used for Buchwald-Hartwig aminations.[16] High-impact solvents like 1,4-dioxane should be replaced if possible.[10]

Q3: Can the nitrile group on this compound cause side reactions?

A3: Yes, under certain conditions, the nitrile group can be susceptible to side reactions.

  • Hydrolysis: In the presence of a strong acid or base, particularly with prolonged heating in aqueous media, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid.

    • Mitigation: Use the mildest base and lowest temperature that afford a good reaction rate. Minimize reaction time once the starting material is consumed (monitor by TLC or LC-MS).

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of substrates structurally similar to this compound, demonstrating the impact of ligand, base, and solvent selection on reaction yield.

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-BromobenzonitrilePhenylboronic AcidPd(OAc)₂ / XantPhosDBUDMF14083[17]
24-BromobenzonitrilePhenylboronic AcidPd/Fe₂O₄K₂CO₃Methanol/H₂O100High[18][19]
34-BromoanisolePhenylboronic AcidCell-NHC-PdK₂CO₃Not SpecifiedNot SpecifiedGood to Excellent[20]
44-Amino-3-bromobenzoic Acid AnalogArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane100~85[21]
54-BromobenzothiazoleArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[21]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.[4][7]

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Alternatively, add a pre-formed catalyst (e.g., XPhos Pd G4, 2-5 mol%).

  • Degassing: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure that requires optimization.[10]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude 2-Amino-4-bromobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4-bromobenzonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a data table template to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound possesses both polar (amino and nitrile groups) and non-polar (brominated benzene ring) characteristics, which can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1]

Solution:

  • If the compound remains insoluble, you may need to switch to a different solvent or use a mixed solvent system. Based on the structure of this compound, good starting points for solvent screening include polar solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate, as well as a mixed solvent system such as ethanol/water.[2]

  • A small-scale solubility test is recommended to find a suitable solvent before proceeding with the bulk recrystallization.

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?

A2: "Oiling out" can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Supersaturation: The solution may be too concentrated, leading to the product coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.[3]

Solution:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • If impurities are suspected to be the cause, consider purifying the crude material by another method, such as column chromatography, before recrystallization.[4]

Q3: No crystals have formed after the solution has cooled. What is the next step?

A3: The absence of crystal formation is usually due to either the use of too much solvent or supersaturation.[1][4]

Solution:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.[4][5]

Q4: The final yield of my purified this compound is very low. What went wrong?

A4: A low yield can result from several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[1][3][5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but sparingly when cold. If the nitrile is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.[3]

Solution:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • To prevent premature crystallization during hot filtration, use a heated filter funnel.[3]

  • Ensure the chosen solvent provides a significant difference in solubility at high and low temperatures.

  • To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.

Q5: My final product is still colored. How can I remove colored impurities?

A5: Colored impurities are common in organic synthesis and may co-crystallize with your product.

Solution:

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. A small spatula tip is usually sufficient.[6]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[6]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Based on the properties of similar compounds, such as 2-amino-4-chlorobenzonitrile and other aromatic nitriles, good starting points for solvent screening include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or a mixed solvent system like ethanol/water.[2][7] A systematic solvent screening is the best approach to identify the optimal solvent.

Q: What are the likely impurities in crude this compound?

A: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of related aromatic compounds can include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual catalysts or reagents.

  • Products of oxidation or degradation.

Q: How can I determine the purity of my recrystallized this compound?

A: The purity of the final product can be assessed by several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can separate and quantify impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of the compound and identify impurities.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Rationale: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[2] Based on the structure of this compound, polar solvents are a good starting point.[2]

  • Screening Procedure:

    • Place a small amount (e.g., 10-20 mg) of the crude this compound into separate test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture such as ethanol/water) to each test tube at room temperature.

    • Observe the solubility. If the compound is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[2]

2. Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while gently heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation upon CoolingObservations
Ethanol
Methanol
Isopropanol
Acetonitrile
Ethyl Acetate
Ethanol/Water (ratio)
Other

Visualization

G cluster_start Start: Crude this compound cluster_troubleshooting Troubleshooting Workflow cluster_end End: Pure Product start Dissolve in Minimum Hot Solvent dissolved Completely Dissolved? start->dissolved crystals_form Crystals Form on Cooling? dissolved->crystals_form Yes action_add_solvent Add More Hot Solvent dissolved->action_add_solvent No action_change_solvent Choose New Solvent dissolved->action_change_solvent Still No oiling_out Oiling Out? crystals_form->oiling_out No end_product Collect Crystals by Filtration crystals_form->end_product Yes action_induce Induce Crystallization (Scratch/Seed) oiling_out->action_induce No action_concentrate Concentrate Solution oiling_out->action_concentrate Still No action_reheat_add Reheat, Add Solvent, Cool Slowly oiling_out->action_reheat_add Yes low_yield Yield Acceptable? action_second_crop Collect Second Crop from Mother Liquor low_yield->action_second_crop No action_add_solvent->dissolved action_change_solvent->start action_induce->crystals_form action_concentrate->crystals_form action_reheat_add->crystals_form end_product->low_yield

References

Technical Support Center: Recrystallization of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate recrystallization solvent for 2-Amino-4-bromobenzonitrile. Below, you will find a troubleshooting guide in a question-and-answer format, a detailed experimental protocol, and a summary of solvent properties to facilitate a successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common challenges that may be encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even at boiling temperatures. What should I do?

A1: This issue typically points to an inappropriate solvent choice or the use of an insufficient volume of solvent.

  • Inappropriate Solvent: this compound possesses both polar (amino and nitrile groups) and non-polar (brominated benzene ring) characteristics. If the compound exhibits very low solubility even in the boiling solvent, the solvent is likely not polar enough.

  • Insufficient Solvent: Ensure you are adding the solvent in small portions and allowing adequate time for dissolution at the solvent's boiling point.

Solution: If the compound remains insoluble, a more polar solvent or a mixed solvent system is recommended. For instance, if a non-polar solvent like hexane was used, switching to a more polar solvent such as ethanol or isopropanol is a logical next step. A mixture of ethanol and water can also be very effective.[1][2] A related compound, 2-amino-4-chlorobenzonitrile, has been successfully recrystallized from ethanol.[3]

Q2: Instead of crystals, an oily substance is forming as my solution cools. How can I resolve this?

A2: This phenomenon, known as "oiling out," can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.

  • Solvent Boiling Point Too High: If the solvent's boiling point is higher than the melting point of your compound, it will melt before it dissolves.

Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the solution is not supersaturated. Allow the solution to cool much more slowly. If oiling persists, consider using a solvent with a lower boiling point.[4][5]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A3: A lack of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of a supersaturated state.

  • Too Much Solvent: If an excessive amount of solvent was used, the concentration of this compound may be too low for crystals to form.

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site to initiate crystallization.

Solution: To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2][5]

  • Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2][5]

  • Concentration: If the solution is too dilute, you can gently heat it to boil off some of the solvent to increase the concentration of the solute.[5]

Q4: The recovered crystals are colored, but the pure compound should be colorless or white. How can I remove colored impurities?

A4: The presence of color indicates that impurities are co-crystallizing with your product.

Solution:

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be careful not to add too much, as it can also adsorb some of your desired product.

  • Repeat Recrystallization: A second recrystallization is often effective at removing persistent impurities.[2]

Solvent Selection Data

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point. Given the molecule's structure, polar solvents are a good starting point.[5]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but its high boiling point can make it difficult to remove.[4][6]
Ethanol78HighAn excellent and commonly used solvent for compounds with moderate to high polarity.[4][7] Often used in a solvent pair with water.[1]
Methanol65HighDissolves compounds of higher polarity than other alcohols.[4][6]
Isopropanol82Medium-HighA good alternative to ethanol.
Acetonitrile82Medium-HighA polar aprotic solvent that can be effective.
Ethyl Acetate77MediumAn excellent solvent with a convenient boiling point.[4][6]
Acetone56MediumA strong solvent, but its low boiling point can be a drawback.[4][6]
Toluene111LowGenerally used for non-polar compounds; its high boiling point can be problematic.[4]
Hexane69LowSuitable for non-polar compounds; likely a poor solvent for this application on its own.[4]

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a systematic approach to selecting a solvent and purifying this compound.

Part 1: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and an ethanol/water mixture) dropwise at room temperature, gently agitating after each addition.

  • Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes containing the insoluble compound in a water bath. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that dissolves the compound when hot and results in the formation of a significant amount of crystals upon cooling.[5]

Part 2: Bulk Recrystallization Procedure

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent from the screening process in small portions while gently heating the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point, to remove any residual solvent.

Workflow for Recrystallization Solvent Selection

The following diagram illustrates the decision-making process for selecting an optimal recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude This compound screen Solvent Screening: Test solubility in various polar solvents (e.g., EtOH, IPA, MeCN) start->screen dissolves_cold Dissolves in cold solvent? screen->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent: Compound is too soluble. dissolves_cold->unsuitable Yes crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes insoluble Unsuitable Solvent: Compound is insoluble. dissolves_hot->insoluble No oiling_out Oiling Out Occurs crystals_cool->oiling_out No, oil forms suitable Suitable Solvent Found: Proceed to bulk recrystallization. crystals_cool->suitable Yes mixed_solvent Try Mixed Solvent System (e.g., Ethanol/Water) crystals_cool->mixed_solvent No, no crystals unsuitable->screen insoluble->mixed_solvent oiling_out->mixed_solvent end End: Pure Crystals suitable->end

References

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of 2-Amino-4-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low or no conversion in my Suzuki coupling reaction with this compound?

A1: Low conversion is a frequent issue and can stem from several factors. The this compound substrate possesses both an electron-donating amino group and an electron-withdrawing nitrile group, which can influence the catalytic cycle. Key areas to investigate include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium black. Additionally, the amino group on your substrate can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Suboptimal Reagent Quality: The purity and stability of your reagents are paramount. Boronic acids are susceptible to degradation, particularly through protodeboronation (hydrolysis back to the arene).[1]

  • Inefficient Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. Many Suzuki couplings require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[2]

  • Inappropriate Choice of Base: The base is crucial for activating the boronic acid for the transmetalation step. An unsuitable base can lead to a sluggish or stalled reaction.[3]

Q2: What are the most common side reactions observed with this substrate and how can I minimize them?

A2: The primary side reactions to be aware of are homocoupling of the boronic acid and dehalogenation of the this compound.

  • Homocoupling: This is where the boronic acid couples with itself to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst that is being reduced in situ.[1][4] To minimize homocoupling, ensure your reaction is thoroughly degassed and consider using a Pd(0) catalyst directly.[4]

  • Dehalogenation: In this side reaction, the bromine atom on your starting material is replaced by a hydrogen atom. This can occur after the oxidative addition step. The use of certain amine bases or alcoholic solvents can sometimes be a source of the hydride.[5]

Q3: How do the amino and cyano groups on this compound affect the reaction?

A3: The amino group is an electron-donating group that can potentially coordinate with the palladium catalyst, which may inhibit the catalytic cycle.[6] The cyano group is an electron-withdrawing group that can make the aryl bromide more reactive towards oxidative addition. However, it's important to select a base that is not so strong that it causes unwanted side reactions with the cyano group, such as hydrolysis.[6]

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

A4: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. Common bases include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][6] A solvent system of dioxane/water or THF/water is often effective.[1][6] The reaction is typically heated to around 80-100 °C.[7]

Data Presentation

The following table summarizes representative experimental conditions for the Suzuki-Miyaura coupling of substrates similar to this compound. Note that optimal conditions can vary depending on the specific boronic acid used.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
22-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893
32-Amino-4-iodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Illustrative High Yield
42-Amino-4-bromopyridine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
52-Amino-4-bromopyridine3-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001089

Data for entries 1, 2, 4, and 5 are for 2-Amino-4-bromopyridine and are intended as a guide.[6] Entry 3 is an illustrative example for a closely related substrate.[1][7]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the tube.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L2-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)2 reactants->oxidative_addition Ar-X base Base base->transmetalation Activates Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Check Reagent Quality - Catalyst activity - Boronic acid stability - Solvent purity/dryness - Base quality start->check_reagents check_conditions 2. Optimize Reaction Conditions - Temperature - Reaction time - Catalyst/ligand loading - Base selection check_reagents->check_conditions check_setup 3. Verify Experimental Setup - Inert atmosphere (degassing) - Stirring efficiency - Proper temperature control check_conditions->check_setup analyze_byproducts 4. Analyze for Side Products - Homocoupling - Dehalogenation - Protodeboronation check_setup->analyze_byproducts solution Improved Conversion analyze_byproducts->solution

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.

References

side reactions of the amino group in 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobenzonitrile. The following sections address common side reactions involving the amino group and other potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the amino group of this compound?

The primary amino group of this compound is a nucleophilic center and is susceptible to several side reactions, including:

  • N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) can lead to the formation of amide byproducts.

  • N-Alkylation: Alkylating agents can introduce alkyl groups onto the amino moiety, potentially leading to mono- and di-alkylated products.

  • Diazotization: In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid), the amino group can be converted to a diazonium salt. While useful for subsequent functionalization (e.g., Sandmeyer reaction), diazonium intermediates can lead to undesired products if not controlled properly.[1]

  • Oxidation: The amino group is sensitive to oxidation, which can be caused by strong oxidizing agents or even atmospheric oxygen, especially in the presence of metal catalysts.[2] This can lead to the formation of nitroso, nitro, or azoxy compounds and often results in discoloration of the reaction mixture.[3][4][5]

Q2: My reaction is turning dark brown/black. What could be the cause?

Discoloration of the reaction mixture often indicates oxidation of the amino group.[2] This can be triggered by:

  • Exposure to atmospheric oxygen, particularly at elevated temperatures or in the presence of transition metal catalysts.

  • The use of strong oxidizing agents.

  • Photodegradation, as some aromatic amines are light-sensitive.[2]

To mitigate this, it is recommended to run reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and protect the reaction from light by wrapping the flask in aluminum foil.[2]

Q3: I am observing the loss of the bromine atom in my cross-coupling reaction. What is happening and how can I prevent it?

The loss of the bromine atom and its replacement with a hydrogen atom is a known side reaction in palladium-catalyzed cross-coupling reactions, referred to as dehalogenation or hydrodehalogenation.[6][7] This can be caused by:

  • The presence of hydride sources in the reaction mixture (e.g., from solvents or reagents).

  • Certain catalyst systems and reaction conditions that favor this pathway.[6]

To minimize dehalogenation, ensure the use of high-purity, anhydrous solvents and reagents. Screening different palladium catalysts, ligands, and bases may be necessary to find conditions that favor the desired cross-coupling over dehalogenation.[8][9]

Q4: My nitrile group is hydrolyzing to an amide or carboxylic acid. How can I avoid this?

The nitrile group of this compound can undergo hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[2] To prevent this:

  • Maintain a neutral or near-neutral pH if the nitrile group needs to be preserved.

  • If basic conditions are required, consider using milder, non-nucleophilic bases (e.g., potassium carbonate, cesium carbonate) instead of strong hydroxides.[2]

  • Use anhydrous solvents and reagents to minimize the presence of water.[2]

  • Optimize the reaction time and temperature to avoid prolonged exposure to harsh conditions.[2]

Troubleshooting Guides

N-Acylation and N-Alkylation Side Reactions
Observed Issue Potential Cause Recommended Solution
Low yield of desired product and presence of N-acylated/N-alkylated byproducts. The amino group is reacting with an acylating or alkylating agent present in the reaction mixture.Protect the amino group prior to the reaction. A common and effective protecting group is tert-butyloxycarbonyl (Boc).
Formation of di-acylated or di-alkylated products. The reaction conditions are too harsh, or an excess of the acylating/alkylating agent is used.Use a stoichiometric amount of the acylating/alkylating agent and milder reaction conditions (e.g., lower temperature).
Complex mixture of products. Multiple reactive sites on the molecule are competing for the reagent.Employ a protecting group strategy to selectively block the reactivity of the amino group.
Diazotization and Subsequent Reactions
Observed Issue Potential Cause Recommended Solution
Low yield in Sandmeyer reaction. Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and test for the presence of nitrous acid with starch-iodide paper.[10]
Premature decomposition of the diazonium salt.Keep the reaction temperature low and use the diazonium salt solution immediately after its preparation.[10]
Formation of phenol byproducts. Reaction of the diazonium salt with water.Minimize the amount of water present; consider a non-aqueous diazotization medium if compatible with the subsequent reaction.[10]
Formation of azo-coupling products. The diazonium salt reacts with the starting aniline or other electron-rich aromatic species.Maintain a low temperature and ensure a slight excess of the diazotizing agent to fully consume the starting amine.
Oxidation of the Amino Group
Observed Issue Potential Cause Recommended Solution
Reaction mixture darkens, and a complex mixture of byproducts is observed. Oxidation of the amino group.Run the reaction under an inert atmosphere (nitrogen or argon).[2]
Use degassed solvents.[2]
Protect the reaction vessel from light.[2]
Formation of nitroso, nitro, or azoxy compounds. Presence of an oxidizing agent or atmospheric oxygen.Avoid strong oxidizing agents if the amino group needs to be preserved. For reactions sensitive to air, meticulous inerting techniques are crucial.[2]

Experimental Protocols

Protocol for Boc Protection of this compound

This protocol describes a general procedure for the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in THF or DCM.

  • Add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Expected Yield: >90% (based on general procedures for aniline protection).[11]

Visualizations

Side_Reactions cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_diazotization Diazotization cluster_oxidation Oxidation This compound This compound N-Acylated Product N-Acylated Product This compound->N-Acylated Product Acyl-X N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product R-X Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization Oxidized Byproducts Oxidized Byproducts This compound->Oxidized Byproducts [O] Acylating Agent Acylating Agent Alkylating Agent Alkylating Agent NaNO2, H+ NaNO2, H+ Undesired Products Undesired Products Diazonium Salt->Undesired Products e.g., Phenols, Azo compounds Oxidizing Agent / O2 Oxidizing Agent / O2

Caption: Common side reactions of the amino group in this compound.

Troubleshooting_Workflow cluster_analysis Identify the Issue cluster_solutions Implement Solutions start Experiment with this compound issue Undesired Side Reaction Observed? start->issue acylation_alkylation N-Acylation / N-Alkylation issue->acylation_alkylation Yes discoloration Discoloration / Oxidation issue->discoloration dehalogenation Dehalogenation issue->dehalogenation hydrolysis Nitrile Hydrolysis issue->hydrolysis end_node Proceed with Optimized Reaction issue->end_node No protect_amine Protect Amino Group (e.g., Boc) acylation_alkylation->protect_amine inert_atmosphere Use Inert Atmosphere & Degassed Solvents discoloration->inert_atmosphere optimize_catalyst Optimize Catalyst/Ligand/Base dehalogenation->optimize_catalyst control_ph Control pH & Use Anhydrous Conditions hydrolysis->control_ph protect_amine->end_node inert_atmosphere->end_node optimize_catalyst->end_node control_ph->end_node

Caption: A logical workflow for troubleshooting side reactions.

References

Validation & Comparative

1H NMR Characterization of 2-Amino-4-bromobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 2-Amino-4-bromobenzonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H NMR data and compares it with the experimental data of structurally related compounds, 2-aminobenzonitrile and 4-bromobenzonitrile. This information is valuable for reaction monitoring, structural confirmation, and quality control in synthetic chemistry and drug discovery.

Data Presentation: ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, alongside experimental data for 2-aminobenzonitrile and 4-bromobenzonitrile for comparative analysis.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-37.35d1.8
H-57.21dd8.2, 1.8
H-66.65d8.2
-NH₂4.5 (broad s)s-
2-Aminobenzonitrile Aromatic H6.60 - 7.40m-
-NH₂4.35 (broad s)s-
4-Bromobenzonitrile H-2, H-67.64d8.4
H-3, H-57.53d8.4

Experimental Protocols

General Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

  • Instrumentation: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Mandatory Visualization

The following diagram illustrates the structural relationship and the predicted proton assignments for the ¹H NMR spectrum of this compound.

G cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Spectrum structure H6 H-6 (d, 6.65 ppm) structure->H6 ortho to -NH₂ H5 H-5 (dd, 7.21 ppm) structure->H5 meta to -NH₂ ortho to -Br H3 H-3 (d, 7.35 ppm) structure->H3 ortho to -CN meta to -Br NH2 -NH₂ (s, ~4.5 ppm) structure->NH2 Amino group

Structure and Predicted ¹H NMR Assignments

A Comparative Guide to the Infrared Spectrum of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Amino-4-bromobenzonitrile, a crucial analytical technique for compound identification and characterization in pharmaceutical and chemical research. By comparing its expected spectral features with those of related compounds, this document serves as a practical reference for researchers working with substituted benzonitriles.

Interpreting the Vibrational Landscape of this compound

The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent chemical bonds. For this compound, the key functional groups that give rise to characteristic absorption bands are the amino group (N-H), the nitrile group (C≡N), the aromatic ring (C=C and C-H), and the carbon-bromine bond (C-Br).

Due to the limited availability of a direct experimental spectrum for this compound, this guide utilizes experimental data from a closely related analogue, 2-Amino-4-chlorobenzonitrile, as a predictive model. This is a valid approach as the electronic effects of chlorine and bromine on the benzene ring are similar, leading to comparable vibrational frequencies.

The following table summarizes the expected and observed vibrational frequencies for this compound and compares them with two relevant alternatives: 2-Aminobenzonitrile and 4-Bromobenzonitrile. This comparative analysis highlights the influence of the amino and bromo substituents on the vibrational modes of the benzonitrile core.

Vibrational Mode Functional Group Expected/Observed Frequency (cm⁻¹) for this compound (based on chloro-analogue) Observed Frequency (cm⁻¹) for 2-Aminobenzonitrile Observed Frequency (cm⁻¹) for 4-Bromobenzonitrile
Asymmetric N-H StretchPrimary Amine~3452~3470N/A
Symmetric N-H StretchPrimary Amine~3363~3380N/A
C≡N StretchAromatic Nitrile~2211~2220~2230
N-H ScissoringPrimary Amine~1630~1620N/A
Aromatic C=C StretchAromatic Ring~1600, ~1480~1610, ~1490~1590, ~1480
Aromatic C-H StretchAromatic Ring>3000>3000>3000
C-Br StretchAryl Halide~600-800N/A~670

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following is a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound using the Potassium Bromide (KBr) pellet method.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • The solid sample (e.g., this compound)

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder using the agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry infrared-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

  • Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should be homogenous to avoid scattering of the infrared beam.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die.

  • Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will form a thin, transparent or translucent KBr pellet containing the dispersed sample.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.

Logical Workflow for IR Spectrum Interpretation

The interpretation of an IR spectrum is a systematic process that involves correlating the observed absorption bands with the vibrational modes of the functional groups present in the molecule. The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.

IR_Spectrum_Interpretation cluster_0 Initial Analysis cluster_1 Spectral Regions of Interest cluster_2 Peak Assignment and Comparison cluster_3 Final Interpretation Molecule This compound Structure Functional_Groups Identify Functional Groups: - Primary Aromatic Amine (NH2) - Aromatic Nitrile (C≡N) - Substituted Benzene Ring - C-Br Bond Molecule->Functional_Groups Region1 3500-3300 cm⁻¹ (N-H Stretching) Functional_Groups->Region1 Expect two bands Region3 1650-1400 cm⁻¹ (Aromatic C=C & N-H Bending) Functional_Groups->Region3 Expect multiple bands Region4 < 1000 cm⁻¹ (Aromatic C-H Bending & C-Br Stretch) Functional_Groups->Region4 Expect characteristic patterns Assignment Correlate Observed Peaks with Vibrational Modes Region1->Assignment Region2 2260-2200 cm⁻¹ (C≡N Stretching) Region2->Assignment Region3->Assignment Region4->Assignment Comparison Compare with Spectra of: - 2-Aminobenzonitrile - 4-Bromobenzonitrile - Theoretical Values Assignment->Comparison Confirmation Confirm Presence/Absence of Functional Groups Comparison->Confirmation Conclusion Final Structural Interpretation Confirmation->Conclusion Functional_groups Functional_groups Functional_groups->Region2 Expect one sharp band

Caption: A flowchart detailing the logical steps for interpreting the IR spectrum of this compound.

Comparative Analysis of 2-Amino-4-bromobenzonitrile: A Guide to Mass Spectrometry and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key analytical techniques for the characterization of 2-Amino-4-bromobenzonitrile: Mass Spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a crucial building block in pharmaceutical synthesis, the accurate identification and purity assessment of this compound are paramount. This document presents a detailed overview of expected mass spectrometry fragmentation patterns and a robust HPLC-UV method, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the mass spectrometric analysis of this compound and a typical HPLC-UV analysis of a related compound, which serves as a benchmark for performance.

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Parent Ion (M+) m/z 197/199 (due to bromine isotopes)
Key Fragment Ions (m/z) 170/172 ([M-HCN]⁺), 118 ([M-Br]⁺), 91 ([C₆H₅N]⁺)
Ionization Mode Electron Ionization (EI)

Table 2: HPLC-UV Analysis of Aromatic Amines - A Comparative Example

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detection Wavelength 254 nm
Retention Time Compound-specific (typically 2-10 min)
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range

Experimental Protocols

Detailed methodologies for both mass spectrometry and HPLC-UV analysis are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.

Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Final hold: 5 minutes at 280°C

  • Mass Spectrometer:

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak.

  • Identify the molecular ion peaks (M⁺ and M+2) and characteristic fragment ions.

  • Compare the obtained spectrum with a spectral library (if available) or the predicted fragmentation pattern.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the separation and quantification of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of the mobile phase (initial conditions).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of known concentrations.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • UV Detector:

    • Detection Wavelength: 254 nm

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Extraction tic->spectrum interpretation Fragmentation Analysis spectrum->interpretation

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis_hplc Data Analysis dissolve_hplc Dissolve Sample filter_hplc Filter Sample dissolve_hplc->filter_hplc injection_hplc HPLC Injection filter_hplc->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV Detection separation_hplc->detection_hplc chromatogram Chromatogram Acquisition detection_hplc->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

A Comparative Guide to the Reactivity of 2-Amino-4-halobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-amino-4-halobenzonitriles, including fluoro, chloro, bromo, and iodo derivatives. These compounds are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules, particularly heterocyclic systems like quinazolines.[1][2] The nature of the halogen substituent at the 4-position significantly influences the reactivity of the molecule in key synthetic transformations. This guide presents a comparative analysis based on established chemical principles and available experimental data to aid in substrate selection for synthetic applications.

Comparative Reactivity in Key Synthetic Transformations

The utility of 2-amino-4-halobenzonitriles as synthetic intermediates is largely determined by their performance in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The reactivity trends are generally opposite for these two reaction types.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds.[3] In these reactions, such as the Suzuki-Miyaura coupling, the reactivity of the organohalide is primarily governed by the strength of the carbon-halogen (C-X) bond.[4] The weaker the C-X bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5][6]

The general reactivity trend for halogens in these reactions is:

I > Br > Cl >> F

This trend is a direct consequence of the C-X bond dissociation energies. The C-I bond is the weakest, making iodo-derivatives the most reactive substrates, while the C-F bond is the strongest, rendering fluoro-derivatives largely unreactive under standard coupling conditions.[4] Consequently, 2-amino-4-iodobenzonitrile is a highly effective substrate for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][7]

Table 1: Reactivity Trend in Palladium-Catalyzed Cross-Coupling

Halogen SubstituentCompound NameRelative ReactivityTypical Observations
I 2-Amino-4-iodobenzonitrileHighestHighly reactive, suitable for a wide range of coupling reactions under mild conditions.[1][8] Potential side reactions include deiodination.[7]
Br 2-Amino-4-bromobenzonitrileHighGood reactivity, often requiring slightly more forcing conditions (higher temperatures, stronger bases, or more active catalysts) than the iodo analog.[9][10]
Cl 2-Amino-4-chlorobenzonitrileModerateSignificantly less reactive; often requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to achieve good yields.[11]
F 2-Amino-4-fluorobenzonitrileLowestGenerally unreactive in standard palladium-catalyzed cross-coupling reactions due to the very strong C-F bond.[4]
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a halide on the aromatic ring.[12] This reaction is facilitated by the presence of electron-withdrawing groups (such as the nitrile group in 2-amino-4-halobenzonitriles) positioned ortho or para to the leaving group.[13][14] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[15]

The reactivity trend for SNAr is generally the reverse of that for cross-coupling reactions and is dictated by the electronegativity of the halogen:

F > Cl > Br > I

The highly electronegative fluorine atom polarizes the C-F bond, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack.[16] Fluorine's ability to stabilize the intermediate via the inductive effect also contributes to its higher reactivity as a leaving group in this specific mechanism.

Table 2: Reactivity Trend in Nucleophilic Aromatic Substitution (SNAr)

Halogen SubstituentCompound NameRelative ReactivityRationale
F 2-Amino-4-fluorobenzonitrileHighestThe C-F bond is highly polarized, making the carbon atom highly electrophilic. Fluoride is a poor leaving group, but the rate-determining step is the initial nucleophilic attack, which is fastest for fluorine.[16][17]
Cl 2-Amino-4-chlorobenzonitrileHighChlorine is less electronegative than fluorine, resulting in a less electrophilic carbon and a slower rate of initial attack.[18][19]
Br This compoundModerateReactivity continues to decrease as the electronegativity of the halogen decreases.
I 2-Amino-4-iodobenzonitrileLowestIodine is the least electronegative of the halogens, making the carbon center least susceptible to initial nucleophilic attack.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2-amino-4-iodobenzonitrile with an arylboronic acid, a reaction widely used to form biaryl scaffolds.[1]

Materials:

  • 2-Amino-4-iodobenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[8]

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)[8]

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-4-iodobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[8]

  • Add the degassed solvent mixture via syringe.[7]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[7]

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Mediated Synthesis of Quinazoline Derivatives

2-amino-4-halobenzonitriles are key precursors for quinazoline derivatives, which are important scaffolds in drug discovery.[2][20] This protocol describes a method for synthesizing N-substituted 2-amino-6-iodoquinazolines.

Materials:

  • 2-Amino-4-iodobenzonitrile

  • N-Benzylcyanamide (1.2 equivalents)

  • Hydrochloric acid (4 M in 1,4-dioxane, 1.5 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a sealed tube, dissolve 2-amino-4-iodobenzonitrile (1.0 eq.) and N-benzylcyanamide (1.2 eq.) in 1,4-dioxane.[2]

  • Add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 eq.).[2]

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation product_complex cis-R¹-Pd(II)-R² trans_complex->product_complex Isomerization re_start product_complex->re_start Reductive Elimination re_start->pd0 product_out R¹-R² (Coupled Product) oa_start R¹-X (Aryl Halide) trans_start R²-B(OR)₂ (Boronic Acid) base_start Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start 1. Reaction Setup (Substrate, Catalyst, Base) reaction 2. Heating & Stirring (under Inert Atmosphere) start->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring quench 4. Quenching & Extraction monitoring->quench dry 5. Drying & Concentration quench->dry purify 6. Column Chromatography dry->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms final_product Pure Product nmr->final_product ms->final_product

Caption: General workflow for synthesis and characterization.

References

A Comparative Guide to 2-Amino-4-bromobenzonitrile and 2-Amino-4-chlorobenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available to chemists, substituted aminobenzonitriles are of particular importance due to their utility in constructing a variety of heterocyclic scaffolds. This guide provides an in-depth, data-driven comparison of two closely related yet distinct synthons: 2-Amino-4-bromobenzonitrile and 2-Amino-4-chlorobenzonitrile.

This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of these two compounds, focusing on their physicochemical properties, reactivity in key synthetic transformations, and practical considerations such as cost and availability. By presenting experimental data, detailed protocols, and theoretical underpinnings, this guide serves as a valuable resource for making informed decisions in synthetic route design and optimization.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of starting materials is essential for predicting their behavior in chemical reactions and for the development of robust analytical methods. The following table summarizes the key properties of this compound and 2-Amino-4-chlorobenzonitrile.

PropertyThis compound2-Amino-4-chlorobenzonitrile
Molecular Formula C₇H₅BrN₂C₇H₅ClN₂
Molecular Weight 197.03 g/mol 152.58 g/mol
CAS Number 304858-65-938487-86-4
Appearance Off-white to light yellow powderLight orange to yellow to green powder/crystal[1]
Melting Point Not explicitly available, solid at room temp.157-162 °C
Purity (typical) ≥98%≥98%[1]

Reactivity and Performance in Synthesis

The synthetic utility of this compound and 2-Amino-4-chlorobenzonitrile is vast, with both compounds serving as precursors to a wide array of heterocyclic systems, most notably quinazolines and quinolines, which are privileged scaffolds in medicinal chemistry. The choice between the bromo- and chloro-substituted analogue can significantly impact reaction outcomes, including yield, reaction time, and the need for specific catalysts.

Theoretical Considerations: Electronic and Steric Effects

The difference in reactivity between the two compounds can be largely attributed to the distinct electronic and steric properties of bromine and chlorine.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via induction and electron-donating through resonance. However, the inductive effect of chlorine is stronger than that of bromine due to its higher electronegativity. This can influence the nucleophilicity of the adjacent amino group and the electrophilicity of the aromatic ring. In electrophilic aromatic substitution, the stronger deactivating inductive effect of chlorine can make the ring less reactive compared to the bromine-substituted ring. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the halogen's ability to stabilize the intermediate Meisenheimer complex is crucial, and here the more electronegative chlorine can have a more pronounced effect.

  • Steric Effects: Bromine is a larger atom than chlorine, which can lead to greater steric hindrance around the reactive sites. This can be a determining factor in reactions where the approach of a bulky reagent to the amino group or the aromatic ring is required.

  • Leaving Group Ability: In reactions where the halogen acts as a leaving group, such as in nucleophilic aromatic substitution or cross-coupling reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond. This generally makes bromide a better leaving group, often leading to faster reaction rates under similar conditions.

Experimental Data: Synthesis of 4-Aminoquinolines

A study by Kumar et al. demonstrated the synthesis of a polysubstituted 4-aminoquinoline from this compound and 1,3-diphenylprop-2-yn-1-one.[2]

Reaction Scheme:

G start Start: Prepare Reactants add_reagents Add ynone, 2-amino-4-halobenzonitrile, and KOtBu to reaction vial start->add_reagents add_solvent Add DMSO add_reagents->add_solvent heat Heat at 100 °C for 1h add_solvent->heat monitor Monitor by TLC heat->monitor workup Quench with water and extract with ethyl acetate monitor->workup Reaction complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End: Isolated Product purify->end G A Synthetic Goal B Reaction Type A->B C1 This compound B->C1 Halogen as leaving group C2 2-Amino-4-chlorobenzonitrile B->C2 Cost-sensitive synthesis Halogen retained D1 Advantages: - Better leaving group - Potentially faster kinetics in  cross-coupling C1->D1 D2 Advantages: - Lower cost - Readily available in bulk C2->D2 E Decision D1->E D2->E

References

Comparative Guide to the Biological Activities of Compounds Derived from 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile starting material, 2-Amino-4-bromobenzonitrile. This document outlines the synthesis of key derivatives, presents their anticancer and antimicrobial properties in comparative tables, details experimental methodologies, and visualizes relevant biological pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a variety of heterocyclic compounds. The presence of an amino, a cyano, and a bromo group on the benzene ring offers multiple reaction sites for constructing pharmacologically active scaffolds, particularly quinazolines and pyrimidines. Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents, primarily through the inhibition of key enzymes and disruption of essential cellular processes.

Anticancer Activity of 7-Bromoquinazoline Derivatives

Quinazoline derivatives are a well-established class of anticancer agents, with several approved drugs targeting receptor tyrosine kinases. The introduction of a bromine atom at the 7-position of the quinazoline ring, which can be synthesized from this compound, has been shown to influence the anticancer potency of these compounds.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of a representative 7-bromoquinazoline derivative against various cancer cell lines and compares it with the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundTarget Cancer Cell LineIC50 (µM)
7-Bromo-4-(phenylamino)quinazolineA549 (Lung Cancer)~5-10GefitinibA549 (Lung Cancer)~0.015
HT-29 (Colon Cancer)~8-15HT-29 (Colon Cancer)>10
MCF-7 (Breast Cancer)~7-12MCF-7 (Breast Cancer)~5

Note: The IC50 values for 7-Bromo-4-(phenylamino)quinazoline are estimated based on the activity of structurally similar compounds found in the literature. Precise values would require direct experimental synthesis and testing.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][2] Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 7-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway Inhibition

Antimicrobial Activity of Brominated Derivatives

Derivatives of this compound, including brominated quinazolines and pyrimidines, have also demonstrated promising antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.

Comparative Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative 6-bromo-2,4-diaminopyrimidine derivative against common bacterial strains, compared to the standard antibiotic, Streptomycin.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
6-Bromo-2,4-diaminopyrimidineStaphylococcus aureus~16-32StreptomycinStaphylococcus aureus1-8
Escherichia coli~32-64Escherichia coli4-16
Pseudomonas aeruginosa>64Pseudomonas aeruginosa8-32

Note: The MIC values for 6-Bromo-2,4-diaminopyrimidine are estimated based on the activity of structurally similar compounds. Precise values would require direct experimental synthesis and testing.

Experimental Protocols

Synthesis of 7-Bromo-4-aminoquinazoline

A plausible synthetic route to 7-bromo-4-aminoquinazoline from this compound is outlined below. This protocol is based on established methods for quinazoline synthesis.

Synthesis_Workflow Start This compound Intermediate1 N'-(4-bromo-2-cyanophenyl)formimidamide Start->Intermediate1 Formamide, Heat Product 7-Bromo-4-aminoquinazoline Intermediate1->Product Cyclization, Heat

Synthetic Workflow for 7-Bromo-4-aminoquinazoline

Step 1: Formation of N'-(4-bromo-2-cyanophenyl)formimidamide

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene), add formamide (excess).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to 7-Bromo-4-aminoquinazoline

  • The crude N'-(4-bromo-2-cyanophenyl)formimidamide is heated at a high temperature (e.g., in a sealed tube or under microwave irradiation) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • The cyclization reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is purified by column chromatography or recrystallization to yield 7-bromo-4-aminoquinazoline.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or a suitable solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the bromo-substituent on the quinazoline and pyrimidine scaffolds plays a crucial role in their biological activity. Further optimization of these lead structures could result in the discovery of potent and selective therapeutic agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-bromobenzonitrile Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds derived from 2-amino-4-bromobenzonitrile and its analogs. The focus is on their potential as anticancer and antimicrobial agents, with supporting experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents. While direct SAR data on substituted this compound is limited, this guide explores the activities of more complex derivatives synthesized from this scaffold.

Comparative Analysis of Biological Activity

The this compound core is a versatile starting material for the synthesis of various heterocyclic systems, most notably quinazolines and quinolines. The biological activity of these derivatives is significantly influenced by the nature and position of substituents.

Anticancer Activity

Quinazoline derivatives of this compound have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A series of 2,4,5-trisubstituted quinazolines demonstrated varied antiproliferative activity against several human cancer cell lines. For instance, one notable compound exhibited significant activity against MGC-803 (gastric cancer) and Eca-109 (esophageal carcinoma) cell lines, with IC50 values of 1.95 µM and 2.46 µM, respectively[1]. Another study on 2,4-disubstituted quinazolines identified compounds with potent EGFR inhibition, with IC50 values as low as 0.201 µM[2]. Furthermore, certain 2-substituted-4-aminoquinazoline derivatives have shown significant inhibitory effects against HeLa and K562 cells, with IC50 values of 3.05 µM and 2.03 µM, respectively[3].

The data suggests that substitutions at the 2 and 4 positions of the quinazoline ring, derived from the 2-aminobenzonitrile scaffold, are crucial for potent anticancer activity.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound ID/ReferenceBase ScaffoldKey SubstitutionsCell LineIC50 (µM)
Compound 38[1] Quinazoline2,4,5-trisubstitutedMGC-8031.95
Eca-1092.46
Compound 6[2] Quinazoline2,4-disubstitutedEGFR0.201
Compound 8a[3] 4-Aminoquinazoline2-substitutedHeLa3.05
Compound 8c[3] 4-Aminoquinazoline2-substitutedK5622.03
Antimicrobial Activity

Quinoline derivatives synthesized from 2-aminobenzonitrile precursors have shown promise as antimicrobial agents. The substitutions on the quinoline ring system play a critical role in determining their potency and spectrum of activity.

For example, a series of novel quinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. Several compounds exhibited excellent MIC values (ranging from 3.12 to 50 µg/mL) against a panel of bacteria including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[4]. Another study highlighted quinoline derivatives with potent activity against various bacterial strains, with some compounds showing MIC values as low as 0.12 µg/mL against S. aureus and E. coli[5].

These findings indicate that the quinoline scaffold is a promising framework for the development of new antimicrobial agents, with specific substitutions significantly enhancing their activity.

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound ID/ReferenceBase ScaffoldBacterial StrainMIC (µg/mL)
Compound 6[4] QuinolineBacillus cereus3.12 - 50
Staphylococcus aureus3.12 - 50
Pseudomonas aeruginosa3.12 - 50
Escherichia coli3.12 - 50
Compound 9[5] QuinolineStaphylococcus aureus0.12
Escherichia coli0.12
Streptococcus pyogenes8
Salmonella typhi0.12
Pseudomonas aeruginosa>1024

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of key scaffolds and the biological assays used to evaluate them.

Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles

This protocol describes a general base-promoted synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitriles.

Materials:

  • Ynone (1.0 equiv)

  • 2-Aminobenzonitrile (e.g., this compound) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (1.0 mmol).

  • Add 2.0 mL of anhydrous DMSO to the reaction vial.

  • Stir the resulting mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated brine solution and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.[6]

  • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of broth into all wells of a 96-well plate.[7]

  • Add 100 µL of the stock solution of the test compound to the first column of wells, creating a 1:2 dilution.[7]

  • Perform serial two-fold dilutions by transferring 100 µL from each well to the next, down to the desired final concentration.[7]

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration for testing.

  • Inoculate each well with 5 µL of the standardized inoculum.[7] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]

Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target for many anticancer drugs derived from quinazoline scaffolds. Upon ligand binding, EGFR activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[9] Inhibitors can block this signaling at the level of the EGFR tyrosine kinase.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and developing new therapeutic agents from a starting scaffold like this compound involves a multi-step workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow start This compound Scaffold synthesis Synthesis of Analog Library start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., MTT, MIC assays) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Data for lead_opt Lead Optimization hit_id->lead_opt Leads to sar->lead_opt Guides lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical

Caption: General experimental workflow for the discovery of bioactive analogs.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Amino-4-bromobenzonitrile is a critical step to ensure the reliability of experimental results and the safety of manufactured products. This guide provides an objective comparison of the primary analytical techniques used for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This comparison is supported by experimental data derived from the analysis of analogous compounds and detailed methodologies for each technique.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of substituted aromatic amines and nitriles. While specific data for this compound may vary based on the exact analytical conditions, this table provides a reliable comparison for method selection.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection and identification.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Typical Purity Assay > 99% (Area percent)> 99% (Area percent)> 99% (Absolute, mol/mol)
Linearity (R²) ≥ 0.999[1]> 0.99[2]Not applicable (Primary method)
Accuracy (% Recovery) 98.0 - 102.0%95 - 105%[2]High (Direct measurement)
Precision (%RSD) < 1.0%< 5%[2]< 1.0%
Limit of Detection (LOD) ng/mL rangepg/L to ng/mL range[3]µg/mL to mg/mL range
Impurity Identification Based on retention time of known standards; hyphenation with MS required for unknown identification.Excellent, based on mass spectral libraries and fragmentation patterns.[4]Possible for structurally distinct impurities with non-overlapping signals.
Strengths High resolution and sensitivity for non-volatile and thermally labile compounds.[5]Excellent for volatile impurities and provides structural information for identification.Absolute quantification without the need for a specific reference standard for the analyte; non-destructive.[6]
Limitations Requires reference standards for impurity quantification; potential for co-elution.May require derivatization for polar compounds; not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods; potential for signal overlap.[6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar aromatic amines and nitriles and are adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities by separating the components of a sample mixture.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-31 min: 80% to 20% Acetonitrile

    • 31-40 min: 20% Acetonitrile (re-equilibration)

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determined λmax)

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Purity Calculation: Calculate the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Dichloromethane or ethyl acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 10 minutes at 280 °C

    • Injection Volume: 1 µL (split or splitless mode depending on sensitivity requirements)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230 °C

  • Analysis: Inject the sample and acquire the data.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the absolute purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Potential Impurities

The purity of this compound can be affected by impurities arising from the synthetic route. A common synthesis involves the bromination of 2-aminobenzonitrile. Potential impurities could include:

  • Starting materials: Unreacted 2-aminobenzonitrile.

  • Isomeric impurities: Other brominated isomers of 2-aminobenzonitrile (e.g., 2-Amino-5-bromobenzonitrile, 2-Amino-6-bromobenzonitrile).

  • Over-reacted products: Dibrominated aminobenzonitriles.

  • Side-products: Impurities formed from side reactions during bromination.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Mandatory Visualization

Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Liquid Sample GCMS GC-MS Analysis Dissolution->GCMS Volatile/Derivatized Sample qNMR qNMR Analysis Dissolution->qNMR Solution in Deuterated Solvent Data_Processing Data Processing (Integration, Spectral Analysis) HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: General workflow for the purity assessment of this compound.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR Compound This compound HPLC HPLC Compound->HPLC GCMS GCMS Compound->GCMS qNMR qNMR Compound->qNMR hplc_adv Advantages: - High Resolution - High Sensitivity - Good for non-volatile compounds hplc_dis Disadvantages: - Requires reference standards - Potential for co-elution gcms_adv Advantages: - Excellent for volatile impurities - Structural identification gcms_dis Disadvantages: - May require derivatization - Not for non-volatile compounds qnmr_adv Advantages: - Absolute quantification - No specific analyte standard needed - Non-destructive qnmr_dis Disadvantages: - Lower sensitivity - Potential signal overlap

Caption: Comparison of analytical methods for this compound purity.

References

A Comparative Guide to the Synthetic Utility of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. 2-Amino-4-bromobenzonitrile is a versatile scaffold, offering multiple reaction sites for the construction of complex heterocyclic and biaryl systems. This guide provides an objective comparison of synthetic routes utilizing this compound against viable alternatives, supported by experimental data to inform synthetic strategy and decision-making.

I. Synthesis of 4-Aminoquinolines: A Tale of Two Strategies

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably as the basis for antimalarial drugs like chloroquine. This compound serves as a key precursor for the construction of this important heterocycle. We compare a modern, transition-metal-free approach starting from 2-aminobenzonitriles with a classical method involving nucleophilic aromatic substitution (SNAr) on a pre-formed quinoline ring.

Route 1: Transition-Metal-Free Annulation of 2-Aminobenzonitriles

A contemporary and efficient method for the synthesis of polysubstituted 4-aminoquinolines involves the base-promoted reaction of 2-aminobenzonitriles with ynones. This approach is characterized by its operational simplicity and high atom economy.

Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

A traditional and widely used method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinolines with amines.[1] This method is effective but is contingent on the availability of the corresponding 4-chloroquinoline precursor.

Comparative Performance Data
Target CompoundStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Representative 2,3-disubstituted-4-aminoquinoline 2-Aminobenzonitrile, DiphenylacetyleneKOtBu, DMSO, 100 °C, 1 hHigh(General method)
Representative 2,3-disubstituted-4-aminoquinoline 4-Chloro-2,3-diphenylquinoline, Ammonia sourceHeat, PressureModerate to High(General method)[1]
Experimental Protocols

Protocol for Transition-Metal-Free Synthesis of a 2,3-Disubstituted-4-aminoquinoline (General)

  • To a solution of the appropriate ynone (1.0 eq.) in DMSO, add the corresponding 2-aminobenzonitrile (1.2 eq.) and potassium tert-butoxide (2.0 eq.).

  • Stir the reaction mixture at 100 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for SNAr Synthesis of a 4-Aminoquinoline (General) [1]

  • In a sealed vessel, combine the 4-chloroquinoline derivative (1.0 eq.) with an excess of the desired amine or ammonia source.

  • The reaction can be carried out neat or in a suitable high-boiling solvent such as NMP or DMSO.

  • Heat the mixture at a high temperature (typically >100 °C) for several hours to days.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and a suitable organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Logical Workflow for 4-Aminoquinoline Synthesis

G cluster_0 Route 1: Transition-Metal-Free Annulation cluster_1 Alternative Route 2: SNAr A1 This compound C1 Base (KOtBu) DMSO, 100°C A1->C1 B1 Ynone B1->C1 D1 [4+2] Annulation C1->D1 E1 2,3-Disubstituted-4-aminoquinoline D1->E1 A2 4-Chloroquinoline Derivative C2 High Temperature A2->C2 B2 Amine/Ammonia B2->C2 D2 Nucleophilic Aromatic Substitution C2->D2 E2 4-Aminoquinoline Derivative D2->E2

Synthetic approaches to 4-aminoquinolines.

II. Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is a suitable substrate for these reactions, enabling the synthesis of diverse biaryl compounds. A key consideration in optimizing Suzuki-Miyaura couplings is the choice of the aryl halide. Here, we compare the reactivity of this compound with its iodo-analogue, 2-amino-4-iodobenzonitrile.

Route 1: Suzuki-Miyaura Coupling of this compound

The carbon-bromine bond of this compound can be effectively activated by a palladium catalyst to undergo cross-coupling with various arylboronic acids.

Alternative Route 2: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile

Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, aryl iodides are generally more reactive in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. This can lead to higher yields, faster reaction times, or the ability to use milder reaction conditions.

Comparative Performance Data
Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl2 / K2CO3Dioxane/H2O, 80°C, 12h~70-80%(Estimated from similar systems)
2-Amino-4-iodobenzonitrile Phenylboronic acidPd(PPh3)4 / K2CO3Dioxane/H2O, 80-100°C, 4-12hHigh (typically >85%)[2]
2-Amino-4-iodobenzonitrile 4-Methoxyphenylboronic acidPd(PPh3)4 / K2CO3Dioxane/H2O, 80-100°C, 4-12hHigh (typically >85%)[2]

Note: The yields for 2-amino-4-iodobenzonitrile are generally high, reflecting its greater reactivity. While a specific experimental yield for the Suzuki coupling of this compound with phenylboronic acid was not found in the search results, literature on similar substrates suggests that it would likely be lower than that of the iodo-analogue under identical conditions.

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling of 2-Amino-4-halobenzonitrile (General) [2]

  • In an oven-dried Schlenk flask, combine the 2-amino-4-halobenzonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) for the required time (typically 4-12 hours for the iodo-compound, potentially longer for the bromo-compound).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent and water, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A Combine Reactants: - 2-Amino-4-halobenzonitrile - Arylboronic Acid - Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Inert Atmosphere (Ar or N2) B->C D Add Degassed Solvent (e.g., Dioxane/H2O) C->D E Heat and Stir (80-100°C) D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup and Extraction F->G H Purification (Column Chromatography) G->H I Biaryl Product H->I

General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of both 4-aminoquinolines and biaryl compounds.

For the synthesis of 4-aminoquinolines , the transition-metal-free annulation with ynones presents a modern, efficient, and atom-economical alternative to the classical SNAr approach on 4-chloroquinolines. The choice of route may depend on the availability of the respective starting materials and the desired substitution pattern on the quinoline core.

In Suzuki-Miyaura cross-coupling reactions , while this compound is a competent substrate, its iodo-analogue, 2-amino-4-iodobenzonitrile, generally offers higher reactivity, potentially leading to improved yields and milder reaction conditions. The selection between the bromo and iodo derivatives will likely involve a trade-off between the higher reactivity of the iodide and the potentially lower cost and greater stability of the bromide.

This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving this compound and its alternatives, ultimately facilitating the efficient and effective production of target molecules for drug discovery and materials science.

References

A Comparative Yield Analysis of 2-Amino-4-bromobenzonitrile Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Strategies

Derivatives of 2-Amino-4-bromobenzonitrile are valuable scaffolds in medicinal chemistry, serving as key building blocks for a diverse range of biologically active molecules, including kinase inhibitors and antimalarial agents. The strategic derivatization of this starting material through various cross-coupling reactions is a critical step in the synthesis of novel therapeutic candidates. This guide provides a comparative analysis of reported yields for several common palladium-catalyzed cross-coupling reactions, offering insights to researchers for optimizing their synthetic routes.

Comparative Yield Analysis of this compound Derivatives

The following table summarizes the reported yields for the synthesis of various derivatives from this compound and structurally similar bromo-substituted benzonitriles. The data is categorized by the type of cross-coupling reaction, providing a comparative overview of the efficiency of each method for different substrate classes. It is important to note that reaction yields are highly dependent on the specific reaction conditions, including the catalyst system, ligands, base, solvent, temperature, and the electronic and steric properties of the coupling partners.

Starting MaterialCoupling PartnerReaction TypeProductYield (%)
This compound1,3-Diphenylprop-2-yn-1-oneAza-Michael/Annulation4-Amino-7-bromo-2,3-diphenylquinoline78%[1]
4-BromobenzonitrilePhenylboronic AcidSuzuki-Miyaura4-Cyanobiphenyl97%
2-Bromobenzonitrile4-Methylphenylboronic AcidSuzuki-Miyaura2-Cyano-4'-methylbiphenyl98%
Aryl Bromide (general)AnilineBuchwald-HartwigN-Phenylaniline derivative87% (representative)[2]
Aryl Bromide (general)Diarylamines, Arylamines, AlkylaminesBuchwald-HartwigSubstituted ArylaminesGood to Excellent
2-Amino-3-bromopyridine (similar substrate)PhenylacetyleneSonogashira2-Amino-3-(phenylethynyl)pyridine93%
Aryl Bromide (general)StyreneHeckStilbene derivative88% (representative)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key cross-coupling reactions discussed.

Synthesis of 4-Aminoquinoline Derivatives via Aza-Michael Addition/Intramolecular Annulation[1]
  • Materials: this compound, ynone (e.g., 1,3-diphenylprop-2-yn-1-one), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To an oven-dried reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (2.0 equiv.).

    • Add DMSO (2.0 mL) to the vial.

    • Stir the resulting mixture at 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated brine solution and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and base (2.0 equiv).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination[2]
  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu or K₂CO₃), anhydrous toluene.

  • Procedure:

    • To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction tube.

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the specified time.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of both the synthetic workflow and the potential biological context of these derivatives, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow for this compound Derivatives cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start This compound Suzuki Pd Catalyst, Base start->Suzuki Buchwald Pd Catalyst, Ligand, Base start->Buchwald Sonogashira Pd/Cu Catalyst, Base start->Sonogashira Heck Pd Catalyst, Base start->Heck ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Suzuki Product_Suzuki 2-Amino-4-arylbenzonitrile Suzuki->Product_Suzuki Amine Amine Amine->Buchwald Product_Buchwald 2-Amino-4-(amino)benzonitrile Buchwald->Product_Buchwald Alkyne Terminal Alkyne Alkyne->Sonogashira Product_Sonogashira 2-Amino-4-(alkynyl)benzonitrile Sonogashira->Product_Sonogashira Alkene Alkene Alkene->Heck Product_Heck 2-Amino-4-(alkenyl)benzonitrile Heck->Product_Heck

Caption: General experimental workflows for the derivatization of this compound.

Many derivatives of aminobenzonitriles are investigated as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is a common target in cancer therapy.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Aminobenzonitrile Derivative) Inhibitor->EGFR Inhibits (ATP Competition)

Caption: Simplified EGFR signaling pathway and the mechanism of action for a kinase inhibitor.

References

Safety Operating Guide

Safe Disposal of 2-Amino-4-bromobenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-bromobenzonitrile, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate cautious handling and the use of appropriate personal protective equipment (PPE). All personnel must wear chemical-resistant gloves, safety goggles, and a lab coat when working with this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][2][3][4]

Hazard Classification Summary

Hazard CategoryClassification
Acute Oral ToxicityCategory 4[1][4]
Acute Dermal ToxicityCategory 4[1][4]
Acute Inhalation ToxicityCategory 4 (Dusts and Mists)[1][4]
Skin Corrosion/IrritationCategory 2[1][4]
Serious Eye Damage/IrritationCategory 2[1][4]
Specific Target Organ ToxicityCategory 3 (Respiratory system)[1][4]
Aquatic HazardHarmful to aquatic life with long-lasting effects[5]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through an approved hazardous waste disposal service.[1][4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2]

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated disposables like weighing paper, gloves, and wipers, in the designated solid waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect it in a dedicated liquid hazardous waste container. Ensure the solvent is compatible with the container material.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

2. Spill Management:

  • Dry Spills: In the event of a dry spill, carefully sweep or shovel the material into a suitable, sealed container for disposal.[1][5] Avoid generating dust during this process.[1][2]

  • Wet Spills: For liquid spills, use an absorbent material to contain the spill. Vacuum or shovel the absorbed material into a labeled container for disposal.[2]

  • Decontamination: After removing the bulk of the spill, decontaminate the area by washing it with large amounts of water.[2] Prevent runoff from entering drains.[2]

3. Storage and Pickup:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials such as acids, strong bases, and strong oxidizing agents.[1][4][5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste. The primary method of disposal is typically incineration at a permitted facility.[6]

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Final Disposal A Waste Generated (Solid or Liquid) B Select Designated Hazardous Waste Container A->B C Securely Seal and Label Container (Chemical Name, Hazard) B->C J Store Container in Designated Waste Accumulation Area C->J D Spill Occurs E Evacuate and Secure Area D->E F Wear Appropriate PPE E->F G Contain and Clean Up Spill (Sweep solids, absorb liquids) F->G H Place in Labeled Hazardous Waste Container G->H I Decontaminate Spill Area H->I I->J K Arrange Pickup by Licensed Waste Disposal Service J->K L Transport to Approved Waste Disposal Plant K->L M Final Disposal via Chemical Incineration L->M

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 2-Amino-4-bromobenzonitrile, tailored for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets of structurally similar compounds to establish a robust safety protocol in the absence of a dedicated SDS for this specific chemical.

Hazard Identification and Classification

Based on analogous compounds, this compound should be handled as a hazardous substance. Primary hazards include acute toxicity if swallowed or in contact with skin, and serious eye irritation.[1][2][3]

GHS Hazard Statements (Anticipated):

  • Harmful if swallowed.[3]

  • Harmful in contact with skin.[3][4]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. For prolonged exposure or handling large quantities, consider thicker, chemical-resistant gauntlets.[5][6][7][8]Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[5][6][8]
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[5][6]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Skin & Body Protection A standard laboratory coat must be worn and fully buttoned.[5] For tasks with a higher risk of splashes, an acid-resistant apron is advised.[6]Prevents contamination of personal clothing and skin.[5]
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated.[1][2][4]Minimizes inhalation of airborne particles, which can cause respiratory irritation.[1][2] Engineering controls should be the primary measure.[5]

Operational and Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[9]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2][4]

  • Before handling, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid all personal contact with the chemical, including inhalation of dust.[10]

  • Do not eat, drink, or smoke in the handling area.[9][10]

  • When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Keep the container tightly closed when not in use.[1][9][10]

3. In Case of a Spill:

  • For small spills, use dry clean-up procedures to avoid generating dust.[10][11]

  • Sweep or vacuum the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][10][11]

  • Wash the spill area thoroughly with soap and water.[4]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse.[1][2][4][12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical residues and contaminated materials (e.g., gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4][10] Do not release into the environment.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Inspect & Don PPE A->B C Locate Emergency Equipment B->C D Weigh/Transfer Chemical C->D Proceed to Handling E Perform Experiment D->E F Securely Close Container E->F G Segregate Hazardous Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.